Product packaging for 6-bromo-2-phenyl-1H-indole(Cat. No.:CAS No. 77185-71-8)

6-bromo-2-phenyl-1H-indole

Cat. No.: B1313100
CAS No.: 77185-71-8
M. Wt: 272.14 g/mol
InChI Key: OEGOKUSDZLQDQW-UHFFFAOYSA-N
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Description

6-bromo-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrN B1313100 6-bromo-2-phenyl-1H-indole CAS No. 77185-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGOKUSDZLQDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439706
Record name 6-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77185-71-8
Record name 6-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-bromo-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable heterocyclic building block, 6-bromo-2-phenyl-1H-indole, commencing from the readily available starting material, 6-bromoindole. This document provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to aid in practical application.

Introduction

The 2-arylindole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of a bromine atom at the 6-position of the indole core offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This guide will explore two primary synthetic routes for its preparation from 6-bromoindole: a direct C-H arylation approach and a two-step functionalization-coupling strategy.

Synthetic Strategies

Two principal and effective methodologies for the synthesis of this compound from 6-bromoindole are presented:

  • Direct C-H Arylation: This contemporary approach involves the direct palladium-catalyzed coupling of the C2 C-H bond of 6-bromoindole with a phenylating agent, typically phenylboronic acid. This method is highly atom-economical and avoids the need for pre-functionalization of the indole substrate. However, careful control of reaction conditions is crucial to ensure regioselectivity and prevent competing reactions at the C6-bromo position.

  • Two-Step Functionalization and Cross-Coupling: This classical and robust strategy involves a sequential process. First, the indole nitrogen is protected to enhance stability and direct the regioselectivity of the subsequent step. The C2 position is then selectively functionalized, most commonly through iodination, to introduce a reactive handle. Finally, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid at the C2-position, followed by deprotection, yields the desired product. This method offers greater control over the reaction outcome.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the proposed synthetic routes.

Table 1: Two-Step Synthesis of this compound

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-Protection6-bromoindoleTsCl, NaHDMF0 to rt2~95
2C2-IodinationN-Tosyl-6-bromoindoleI₂, HIO₃EtOH/H₂O8012~80
3Suzuki CouplingN-Tosyl-2-iodo-6-bromoindolePhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O10012~85
4DeprotectionN-Tosyl-6-bromo-2-phenylindoleCs₂CO₃THF/MeOHReflux8~90

Table 2: Direct C-H Arylation of 6-bromoindole (Representative Conditions)

ReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Direct C2-Arylation6-bromoindolePhB(OH)₂, Pd(OAc)₂, Cu(OAc)₂, O₂Acetic Acidrt24Moderate to Good (Estimated)

Note: The yield for the direct C-H arylation is an estimation based on similar reactions, as a specific literature precedent for 6-bromoindole was not identified. Regioselectivity may vary.

Experimental Protocols

Method 1: Two-Step Synthesis via Functionalization and Cross-Coupling

This protocol is divided into four main stages: N-protection, C2-iodination, Suzuki-Miyaura coupling, and deprotection.

Step 1: N-Protection of 6-bromoindole with a Tosyl Group

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 6-bromoindole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-bromoindole.

Step 2: C2-Iodination of N-Tosyl-6-bromoindole

  • To a solution of N-tosyl-6-bromoindole (1.0 eq.) in a mixture of ethanol and water, add iodine (I₂, 0.5 eq.) and iodic acid (HIO₃, 0.4 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-tosyl-2-iodo-6-bromoindole.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine N-tosyl-2-iodo-6-bromoindole (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-tosyl-6-bromo-2-phenyl-1H-indole.

Step 4: Deprotection of the Tosyl Group

  • To a solution of N-tosyl-6-bromo-2-phenyl-1H-indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol, add cesium carbonate (Cs₂CO₃, 3.0 eq.).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Method 2: Direct C-H Arylation

This protocol provides a general procedure for the direct C2-arylation of indoles. The regioselectivity for 6-bromoindole should be carefully evaluated.

  • In a reaction vessel, dissolve 6-bromoindole (1.0 eq.) in acetic acid.

  • Add phenylboronic acid (2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and copper(II) acetate (Cu(OAc)₂, 2.0 eq.).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (a balloon of oxygen is sufficient) for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound. Note: Analysis of the crude product is essential to determine the ratio of C2-arylated product to any potential C6-arylated (Suzuki coupling) byproduct.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and workflows.

Synthesis_Pathway_Two_Step cluster_protection Step 1: N-Protection cluster_iodination Step 2: C2-Iodination cluster_coupling Step 3: Suzuki Coupling cluster_deprotection Step 4: Deprotection A 6-bromoindole B N-Tosyl-6-bromoindole A->B TsCl, NaH DMF C N-Tosyl-2-iodo-6-bromoindole B->C I₂, HIO₃ EtOH/H₂O D N-Tosyl-6-bromo-2-phenylindole C->D PhB(OH)₂ Pd(PPh₃)₄, Na₂CO₃ E This compound D->E Cs₂CO₃ THF/MeOH

Caption: Two-Step Synthesis Pathway.

Direct_Arylation_Pathway A 6-bromoindole B This compound A->B PhB(OH)₂ Pd(OAc)₂, Cu(OAc)₂ O₂, Acetic Acid

Caption: Direct C-H Arylation Pathway.

Experimental_Workflow_Suzuki cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: N-Tosyl-2-iodo-6-bromoindole Phenylboronic acid Na₂CO₃ B Add Solvents: Toluene, EtOH, H₂O A->B C Degas with Inert Gas B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 100 °C Stir for 12h D->E F Cool to RT Add Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L N-Tosyl-6-bromo-2-phenyl-1H-indole K->L

Caption: Suzuki Coupling Workflow.

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic aromatic heterocyclic compound, 6-bromo-2-phenyl-1H-indole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data on its chemical and physical characteristics. The information presented herein is compiled from various scientific databases and literature sources.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. A summary of these properties is presented in the tables below.

Table 1: General and Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₀BrNPubChem[1][2]
Molecular Weight 272.14 g/mol PubChem[1][2]
XLogP3 4.4PubChem[1][2]
Predicted pKa 15.87 ± 0.30Guidechem[3][4]
Topological Polar Surface Area 15.8 ŲPubChem[1][2]
Heavy Atom Count 16PubChem[2]
CAS Number 77185-71-8Guidechem[3][4]

Note: XLogP3 is a calculated measure of lipophilicity, and the pKa value is a predicted value. Experimental determination of these properties is recommended for definitive characterization.

Experimental Data and Protocols

Synthesis of 2-Substituted Indole Derivatives

A general and efficient one-pot synthesis method for 2-substituted indole derivatives involves a palladium-catalyzed reaction. This approach can be adapted for the synthesis of this compound.

General Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the appropriate 2-haloaniline (e.g., 4-bromo-2-iodoaniline as a precursor for the 6-bromoindole moiety), a terminal alkyne (e.g., phenylacetylene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, a co-catalyst like copper(I) iodide (CuI), and a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an aqueous solution of ammonium chloride and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

A visual representation of a generalized synthesis workflow is provided below.

G Reactants Reactants: - 2-Haloaniline - Phenylacetylene - Catalyst (Pd) - Co-catalyst (CuI) - Base - Solvent (DMF) Reaction One-Pot Reaction (Stirring/Reflux) Reactants->Reaction Combine Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 6-bromo-2-phenyl- 1H-indole Purification->Product Pure Product

Generalized workflow for the synthesis of 2-substituted indoles.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of brominated indoles has garnered significant attention for a wide spectrum of potent biological activities, including anticancer and antimicrobial effects.[3][5] The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, known to bind to multiple receptors with high affinity.[6]

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of various indole derivatives.[7][8] For instance, some 6-bromoindole derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[9] The mechanisms of action for anticancer indoles often involve the regulation of signaling pathways responsible for cell death, such as apoptosis.[3]

Potential Antimicrobial Activity

Bromoindole derivatives have also shown promise as antimicrobial agents.[10] Some studies have reported the intrinsic antimicrobial activity of 6-bromoindolglyoxylamide derivatives against Gram-positive bacteria and their ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[1]

The following diagram illustrates a general overview of the potential therapeutic applications of brominated indoles based on the available literature.

G Bromoindole This compound (and other brominated indoles) Anticancer Anticancer Activity Bromoindole->Anticancer Antimicrobial Antimicrobial Activity Bromoindole->Antimicrobial Pathway Modulation of Signaling Pathways Bromoindole->Pathway

Potential therapeutic avenues for brominated indoles.

Conclusion

This compound is a compound of interest within the broader class of bioactive indole derivatives. While specific experimental data on its physicochemical properties and biological activities are limited in publicly accessible literature, the existing information on related compounds suggests potential for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The synthetic methodologies and biological screening approaches outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and other related indole structures. Further experimental characterization is necessary to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 6-bromo-2-phenyl-1H-indole (CAS: 77185-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 6-bromo-2-phenyl-1H-indole is limited. This guide provides a comprehensive overview based on available information for this compound and closely related analogs to infer its potential properties and guide future research.

Core Compound Properties

This compound is a halogenated indole derivative. The presence of the bromine atom at the 6-position and the phenyl group at the 2-position of the indole scaffold are key structural features that likely influence its physicochemical and biological properties.

PropertyValueSource
CAS Number 77185-71-8[1]
Molecular Formula C₁₄H₁₀BrN[2]
Molecular Weight 272.14 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br[2]
Predicted pKa 15.87 ± 0.30[1]
Predicted Storage Temp. Room Temperature, Sealed in dry[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents R1 4-Bromo-2-iodoaniline P1 One-Pot Reaction (Sonogashira Coupling & Cycloaddition) R1->P1 R2 Phenylacetylene R2->P1 C1 Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C1->P1 C2 CuI (Co-catalyst) C2->P1 B1 Triethylamine (Base) B1->P1 S1 DMF (Solvent) S1->P1 P2 Work-up (Aqueous NH₄Cl, Ethyl Acetate Extraction) P1->P2 P3 Purification (Silica Gel Column Chromatography) P2->P3 FP This compound P3->FP

Caption: Proposed synthesis workflow for this compound.

Detailed Proposed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 2-substituted indoles and should be optimized for specific laboratory conditions.[3]

Materials:

  • 4-Bromo-2-iodoaniline

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.07 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF, followed by triethylamine (2.7 eq) and phenylacetylene (2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Potential Biological Activities and Related Data

While specific biological data for this compound is not available, the indole scaffold is a well-established pharmacophore. The presence of bromine and a phenyl group suggests potential for anticancer and antimicrobial activities.

Potential Anticancer Activity

Numerous 2-phenyl-1H-indole and brominated indole derivatives have demonstrated significant anticancer properties. The mechanism often involves the disruption of cellular processes crucial for cancer cell proliferation and survival.

Quantitative Data for Related Compounds:

CompoundCancer Cell LineActivity MetricValue (µM)Reference
3,5-Diprenyl indoleMIA PaCa-2IC₅₀9.5 ± 2.2
Flavopereirine (a β-carboline indole alkaloid)HCT116IC₅₀8.15
Flavopereirine (a β-carboline indole alkaloid)HT29IC₅₀9.58

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity

Brominated indoles are known to possess antimicrobial properties. The lipophilicity conferred by the bromine atom can enhance membrane permeability, a key factor in antimicrobial efficacy.

Quantitative Data for a Related Compound:

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
A pyrazole derivative (for comparison)Escherichia coliMIC100 - 400[4]
A pyrazole derivative (for comparison)Staphylococcus aureusMIC50 - 200[4]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a compound against bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, many indole derivatives with anti-inflammatory and anticancer properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

Plausible NF-κB Signaling Pathway and Potential Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by an indole derivative.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a synthetic compound with a chemical structure that suggests potential for significant biological activity, particularly in the areas of oncology and microbiology. The lack of extensive published data highlights an opportunity for further research.

Future investigations should focus on:

  • Optimized Synthesis and Characterization: Developing and publishing a detailed, high-yield synthesis protocol with full spectroscopic characterization.

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity against a broad panel of cancer cell lines and determining the antimicrobial spectrum against various bacterial and fungal pathogens.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy: Assessing the therapeutic potential and pharmacokinetic properties in relevant animal models.

This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The proposed protocols and inferred activities offer a starting point for systematic investigation into this promising molecule.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, have emerged as a significant area of interest in medicinal chemistry and drug discovery. The incorporation of bromine atoms onto the indole scaffold imparts unique physicochemical properties, such as increased lipophilicity and altered electronic characteristics, which often translate to enhanced biological potency and target selectivity.[1] This in-depth technical guide explores the core biological activities of brominated indole derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and development efforts in this field. The diverse pharmacological profile of these compounds, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores their potential as a rich source for novel therapeutic agents.[1][2]

Anticancer Activity

Brominated indole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected brominated indole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference(s)
6-BromoisatinHT29 (Colon)~100[1]
6-BromoisatinCaco-2 (Colon)~100[1]
TyrindoleninoneHT29 (Colon)390[1]
3,10-dibromofascaplysinK562 (Leukemia)0.318[3]
3,10-dibromofascaplysinTHP-1 (Leukemia)0.329[3]
3,10-dibromofascaplysinMV4-11 (Leukemia)0.233[3]
3,10-dibromofascaplysinU937 (Leukemia)0.318[3]
6,7-annulated-4-substituted indoles (KU-70)L1210 (Leukemia)6.4 (3h)
6,7-annulated-4-substituted indoles (KU-80)L1210 (Leukemia)13.0 (3h)
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MCF-7 (Breast)2.94
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MDA-MB-231 (Breast)1.61
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A549 (Lung)6.30
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)HeLa (Cervical)6.10
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A375 (Melanoma)0.57
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)B16-F10 (Melanoma)1.69
Signaling Pathway: Induction of Apoptosis by Brominated Indoles

Several brominated indoles exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism involves the activation of effector caspases, such as caspase-3 and caspase-7, which are central executioners of the apoptotic cascade.

G A Brominated Indole Derivative B Cancer Cell A->B Enters C Induction of Pro-Apoptotic Signals B->C Triggers D Activation of Caspase-3/7 C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Induction of apoptosis by brominated indoles.

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Brominated indole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the brominated indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • Culture medium

  • Brominated indole derivatives

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the brominated indole derivatives as described in the MTT assay protocol. Include appropriate controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[7]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[7]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the data to a control group (e.g., untreated cells) to determine the fold-change in caspase activity.

Antimicrobial Activity

Brominated indoles have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The position and number of bromine substituents on the indole ring can significantly influence their efficacy.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected brominated indole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
2,2-bis(6-bromo-3-indolyl) ethylamineEscherichia coli8[8]
2,2-bis(6-bromo-3-indolyl) ethylamineStaphylococcus aureus8[8]
2,2-bis(6-bromo-3-indolyl) ethylamineKlebsiella pneumoniae8[8]
6-bromo-4-iodoindoleStaphylococcus aureus20-30[9]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[9]
5-bromo-indole-3-carboxamido-polyamine (PA3-6-3)Staphylococcus aureus2.2-35.5[10]
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125[11]
Indole-triazole derivative (3c)Bacillus subtilis3.125[11]
Indole-thiadiazole/triazole derivatives (1b, 2b-d, 3b-d)Candida krusei3.125[11]
Experimental Workflow: Agar Well Diffusion Assay

This workflow illustrates the key steps in determining the antimicrobial activity of brominated indole derivatives using the agar well diffusion method.

G A Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) B Inoculate Agar Plate (e.g., Mueller-Hinton agar) A->B C Create Wells in Agar B->C D Add Brominated Indole Solution to Wells C->D E Incubate Plates (e.g., 37°C for 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Workflow for the agar well diffusion assay.

Experimental Protocols

This method is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (or other suitable agar)

  • Microbial cultures

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Brominated indole derivatives

  • Solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculate Plate: Dip a sterile swab into the inoculum and streak the entire surface of an agar plate to ensure a uniform lawn of growth.[12]

  • Create Wells: Use a sterile cork borer or the wide end of a pipette tip to create wells (6-8 mm in diameter) in the agar.[13]

  • Add Test Substance: Add a fixed volume (e.g., 50-100 µL) of the dissolved brominated indole derivative into each well. Also, add the solvent control and a positive control to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Microbial cultures

  • Mueller-Hinton Broth (or other suitable broth)

  • Brominated indole derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare serial twofold dilutions of the brominated indole derivatives in broth directly in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the diluted inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density.

Antiviral Activity

Certain brominated indole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral replication processes.

Quantitative Data: Antiviral Activity

The following table presents the half-maximal effective concentration (EC50) of selected indole derivatives against specific viruses.

CompoundVirusCell LineEC50 (µM)Reference(s)
Indole derivative (22)Zika Virus (ZIKV)A5490.1 - 0.6[14]
Indole derivative (trans-14)Zika Virus (ZIKV)A5490.1 - 0.6[14]
Indole derivative (cis-10)Dengue Virus (DENV)-0.4 - 2.7[14]
Indole derivative (trans-10)Dengue Virus (DENV)-0.4 - 2.7[14]
Oxindole derivative (40A, chloro-substituted)--5.92[15]
Oxindole derivative (42A, methoxy-substituted)--0.82[15]
Experimental Protocol

This assay is used to screen for inhibitors of the influenza virus neuraminidase enzyme, a key target for antiviral drugs.

Materials:

  • 96-well black plates

  • Influenza virus stock

  • Neuraminidase substrate (e.g., MUNANA)

  • Assay buffer

  • Brominated indole derivatives

  • Fluorescence plate reader

Procedure:

  • Virus Dilution: Dilute the influenza virus stock to a predetermined concentration in assay buffer.

  • Compound Addition: Add serial dilutions of the brominated indole derivatives to the wells of the 96-well plate.

  • Virus Addition: Add the diluted virus to each well containing the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the neuraminidase substrate to each well.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 365 nm and emission at 450 nm) using a fluorescence plate reader.[1]

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity

Brominated indoles have also been investigated for their neuroprotective potential, with some compounds showing inhibitory activity against enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory activity of selected indole derivatives against enzymes relevant to neurodegeneration.

CompoundTarget EnzymeInhibition Constant (Ki or IC50)Reference(s)
Indolyl chalcone (IC9)Monoamine oxidase-B (MAO-B)-[16]
Indolyl chalcone (IC9)Acetylcholinesterase (AChE)-[16]
Indole sulfonamide derivatives (1, 2, 6, 14, 15)Acetylcholinesterase (AChE)-[17]

Note: Specific Ki or IC50 values were not provided in the abstract.

Signaling Pathway: Inhibition of Acetylcholinesterase

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function.

G A Acetylcholine (Neurotransmitter) B Acetylcholinesterase (AChE) A->B Substrate E Increased Acetylcholine in Synapse A->E Leads to C Choline + Acetate (Breakdown Products) B->C Hydrolyzes D Brominated Indole Derivative (Inhibitor) D->B Inhibits

Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

This colorimetric assay is a widely used method for screening AChE inhibitors.

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer (e.g., phosphate buffer, pH 8.0)

  • Brominated indole derivatives

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the brominated indole derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.[18]

This assay is used to screen for inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides in Alzheimer's disease.

Materials:

  • 96-well black plates

  • Recombinant human BACE1 enzyme

  • BACE1 substrate (fluorogenic)

  • Assay buffer

  • Brominated indole derivatives

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer and the brominated indole derivative at various concentrations.

  • Enzyme Addition: Add the BACE1 enzyme solution to each well and incubate for a specified time at the optimal temperature (e.g., 37°C).

  • Initiate Reaction: Add the BACE1 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a set period, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[19]

Conclusion

Brominated indole derivatives represent a fascinating and promising class of bioactive molecules with a broad spectrum of therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and neuroprotective assays highlights their importance in drug discovery and development. The structure-activity relationships, often influenced by the position and degree of bromination, provide a valuable framework for the rational design of novel and more potent therapeutic agents. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the full therapeutic promise of these remarkable compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into novel clinical therapies.

References

Solubility Profile of 6-bromo-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-bromo-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases was conducted to ascertain its solubility in various organic solvents. This document summarizes the findings of this search and provides a detailed experimental protocol for determining the solubility of crystalline organic compounds, which can be applied to this compound. Additionally, a generalized workflow for solubility determination is presented visually.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and functional materials. Understanding the solubility of such compounds is a critical parameter in various stages of research and development, including:

  • Drug Discovery and Development: Solubility influences bioavailability, formulation, and administration routes of potential therapeutic agents.

  • Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.

  • Materials Science: The solubility characteristics of organic molecules are crucial for their application in areas such as organic electronics and crystal engineering.

This guide aims to provide a centralized resource on the solubility of this compound for professionals in relevant scientific fields.

Quantitative Solubility Data

A thorough and systematic search of scientific databases and literature was performed to gather quantitative solubility data for this compound in common organic solvents. Despite extensive efforts, specific numerical data (e.g., in grams per liter or moles per liter at specified temperatures) for the solubility of this compound could not be located in the available resources. The absence of such data in the public domain necessitates experimental determination to establish the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a crystalline organic solid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification of the Solute:

    • Accurately dilute the filtered saturated solution with a known volume of the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical method's linear range.

    • Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) to determine the concentration of this compound. A pre-established calibration curve of the compound in the specific solvent is required for this quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a structured table for clear comparison. An example template is provided below:

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value
N,N-Dimethylformamide25Experimental ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G A Start: Prepare Materials B Add Excess Solute to Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Prepare Dilution of Filtered Saturated Solution E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H I End: Report Data H->I

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The outlined procedure and workflow diagram offer a clear path for researchers to generate reliable solubility data, which is indispensable for the advancement of research and development activities involving this compound. It is recommended that any future work that utilizes or synthesizes this compound includes a characterization of its solubility in common organic solvents to enrich the available chemical literature.

An In-depth Technical Guide on the Thermal Stability of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-phenyl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter for drug development, formulation, and manufacturing processes, as it dictates storage conditions, shelf-life, and compatibility with various excipients and processing temperatures. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of potential thermal decomposition pathways.

Physicochemical Properties and Estimated Thermal Data

While specific experimental thermal data for this compound is not available, we can estimate its thermal properties based on the known data of its parent compounds, 2-phenylindole and 6-bromoindole. The introduction of a bromine atom is expected to increase the molecular weight and may influence the crystal lattice energy, thereby affecting the melting point.

Property2-phenylindole6-bromoindoleThis compound (Estimated)
Melting Point (°C) 188-190[1]92-96[2][3]190-210
Decomposition Onset (°C) Not ReportedNot Reported> 220
Molecular Weight ( g/mol ) 193.25196.04272.14[4][5]

Table 1: Comparison of Physicochemical Properties and Estimated Thermal Data.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and quantify mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High purity nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of experiments to assess the thermal stability of this compound.

G cluster_0 Thermal Analysis of this compound A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Data Analysis: - Onset of Decomposition - Mass Loss Profile B->D E Data Analysis: - Melting Point - Enthalpy of Fusion C->E F Thermal Stability Profile D->F E->F

Caption: Workflow for Thermal Stability Analysis.

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The Carbon-Bromine (C-Br) and Nitrogen-Hydrogen (N-H) bonds are the most probable sites for initial bond scission due to their lower bond dissociation energies compared to the C-C and C-H bonds within the aromatic rings. The subsequent decomposition could proceed through radical mechanisms, leading to the formation of various smaller molecules.

G cluster_1 Postulated Thermal Decomposition of this compound Start This compound Heat High Temperature Start->Heat Intermediate1 Initial Bond Cleavage (C-Br and N-H) Heat->Intermediate1 Products Decomposition Products: - HBr - Phenyl radicals - Indole radicals - Smaller hydrocarbons - Nitrogenous compounds Intermediate1->Products

Caption: Potential Thermal Decomposition Pathway.

Conclusion

While specific experimental data for this compound is lacking, this guide provides a robust framework for its thermal stability assessment. Based on the analysis of related compounds, it is anticipated to have a melting point in the range of 190-210 °C and to be thermally stable up to at least 220 °C. The primary decomposition pathway is expected to involve the cleavage of the C-Br and N-H bonds. For definitive data, the experimental protocols for TGA and DSC outlined in this document should be followed. This information is crucial for the successful development and handling of formulations containing this compound.

References

Technical Guide: Spectral Analysis of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 6-bromo-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document compiles and presents the most relevant available spectral information. It is important to note that direct, comprehensive experimental data for this compound is not readily found in a single source. Therefore, where specific data is unavailable, information on closely related compounds is provided for comparative purposes.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₀BrN

  • Molecular Weight: 272.14 g/mol

  • CAS Number: 77185-71-8[1]

Spectral Data

Comprehensive spectral data for this compound is not consistently reported across scientific databases. The following tables summarize the available and related spectral information.

Table 1: NMR Spectral Data

Nucleus Chemical Shift (δ, ppm) Solvent Reference Compound Citation
¹H NMRData not available for this compound
¹³C NMRData not available for this compound
¹H NMR8.32 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 7.8 Hz, 1H), 7.49-7.41 (m, 4H), 7.33-7.14 (m, 2H), 6.87-6.6 (m, 1H)CDCl₃2-phenyl-1H-indole[2]
¹³C NMR137.8, 136.7, 132.3, 129.2, 129.0, 127.7, 125.1, 122.3, 120.6, 120.2, 110.9, 99.9CDCl₃2-phenyl-1H-indole[2]
¹H NMR10.85 (s, 1H), 7.83 (d, J=7.2 Hz, 2H), 7.61 (d, J=8.7 Hz, 1H), 7.48-7.24 (m, 4H), 7.08 (d, J=8.7 Hz, 1H), 6.79 (s, 1H)acetone-d66-chloro-2-phenyl-1H-indole[2]

Table 2: Infrared (IR) Spectral Data

Vibrational Mode Wavenumber (cm⁻¹) Reference Compound Citation
N-H StretchData not available
C-H Aromatic StretchData not available
C=C Aromatic StretchData not available
C-N StretchData not available
C-Br StretchData not available
N-H Stretch34442-phenyl-1H-indole[2]
Aromatic C-H Stretch30551-methyl-2-phenyl-1H-indole[2]
C=C Aromatic Stretch14572-phenyl-1H-indole[2]

Table 3: Mass Spectrometry (MS) Data

Ion m/z Method Reference Compound Citation
[M]⁺Data not available
[M]⁺193EI2-phenyl-1H-indole[2]
[M]⁺207EI1-methyl-2-phenyl-1H-indole[2]

Experimental Protocols

Detailed experimental protocols for the spectral characterization of this compound are not explicitly available. However, general procedures for the analysis of substituted indoles can be described as follows.

3.1 NMR Spectroscopy

  • Sample Preparation: A few milligrams of the indole derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) downfield from TMS. Coupling constants (J) are reported in Hertz (Hz).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

3.3 Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) from a solution is common.

  • Ionization: Electron Ionization (EI) is a common method for generating molecular ions and fragment ions. ESI is a softer ionization technique often used for determining the molecular weight of less volatile compounds.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectral Analysis

The logical workflow for the spectral analysis of a synthesized compound like this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. As more comprehensive and direct spectral data becomes available in the literature, this document will be updated accordingly. Researchers are encouraged to perform their own spectral analyses for definitive characterization.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 6-bromo-2-phenyl-1H-indole. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures which are of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, and its functionalization is a key strategy in drug discovery.

The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The general scheme involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[2]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a representative procedure for the synthesis of 2,6-diphenyl-1H-indole via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Dimethylformamide (DMF)/Water (1:1))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and phenylboronic acid (1.2-1.5 equivalents).

  • Solvent and Base Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask, followed by the addition of the base (e.g., K₂CO₃, 2 equivalents).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, typically from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product, 2,6-diphenyl-1H-indole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be considered analogous to the reaction of this compound. Actual yields for the specified reaction may vary depending on the specific conditions and substrates used.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O801295General Suzuki Conditions
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80292[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802High[3]
4-BromoiodobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O80-1000.5-194[4]
6-Bromo-1H-indazole derivative(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh[1]

Visual Representations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition of R1-X Pd(0)L2->Oxidative_Addition R1-X R1-Pd(II)-X R1-Pd(II)(L)n-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation with R2-B(OR)2 R1-Pd(II)-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)-R2 R1-Pd(II)(L)n-R2 Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general experimental workflow for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine this compound, phenylboronic acid, and base in solvent. Degas_Mixture Degas the reaction mixture with an inert gas (Ar or N2). Combine_Reactants->Degas_Mixture Add_Catalyst Add Palladium catalyst under inert atmosphere. Degas_Mixture->Add_Catalyst Heat_Reaction Heat the mixture to 80-100 °C and monitor by TLC. Add_Catalyst->Heat_Reaction Cool_and_Extract Cool to room temperature, dilute with water, and extract with organic solvent. Heat_Reaction->Cool_and_Extract Dry_and_Concentrate Dry the organic layer, filter, and concentrate. Cool_and_Extract->Dry_and_Concentrate Purify Purify the crude product by silica gel chromatography. Dry_and_Concentrate->Purify Characterization Characterization Purify->Characterization ¹H NMR, ¹³C NMR, MS

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: N-alkylation of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the N-alkylation of 6-bromo-2-phenyl-1H-indole, a key synthetic intermediate in the development of various biologically active compounds. The following sections outline common experimental procedures, a summary of reaction conditions with corresponding yields, and visual representations of the experimental workflow.

Overview of N-alkylation

The N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the introduction of various substituents on the indole nitrogen. This modification is crucial for modulating the pharmacological properties of indole-containing molecules. The general reaction involves the deprotonation of the indole N-H bond by a suitable base to form an indolyl anion, which then undergoes nucleophilic substitution with an alkylating agent.

Common bases employed for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone being frequently used.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of this compound with different alkylating agents. This data allows for a comparative analysis of the efficiency of different methodologies.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃AcetoneReflux695
Methyl iodideNaHDMFRoom Temp.298
Benzyl bromideCs₂CO₃MeCN80492
Propargyl bromideK₂CO₃DMFRoom Temp.1285
4-(Bromomethyl)benzonitrileNaHTHF0 to Room Temp.590

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the N-alkylation of this compound using two common methods.

Protocol 1: N-alkylation using Potassium Carbonate in Acetone

This protocol is suitable for reactive alkylating agents like ethyl bromoacetate.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkylating agent, ethyl bromoacetate (1.2 eq), dropwise to the reaction mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-alkylated product.

Protocol 2: N-alkylation using Sodium Hydride in DMF

This protocol is effective for a wider range of alkylating agents, including less reactive ones.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Syringe

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time the indole will be deprotonated.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-5 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visual Representations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-alkylation of this compound.

general_reaction_scheme cluster_reactants Reactants cluster_products Products This compound This compound N-alkylated product N-alkyl-6-bromo-2-phenylindole This compound->N-alkylated product Solvent, Temp, Time Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->N-alkylated product Base Base Base->N-alkylated product Byproducts Byproducts

Caption: General reaction scheme for N-alkylation.

experimental_workflow A 1. Add this compound and Base to Solvent B 2. Add Alkylating Agent A->B C 3. Heat and Stir Reaction Mixture B->C D 4. Monitor Reaction by TLC C->D E 5. Reaction Quench and Workup D->E Upon Completion F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification by Column Chromatography G->H I 9. Characterization of Pure Product H->I

Application Notes and Protocols: 6-Bromo-2-phenyl-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-phenyl-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The presence of a phenyl group at the 2-position and a bromine atom at the 6-position provides two key points for molecular diversification. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. Derivatives of 2-phenyl-1H-indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in several key synthetic transformations.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the application of this building block in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-phenyl-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. Using this compound as the halide partner, a diverse range of aryl and heteroaryl groups can be introduced at the 6-position. The resulting 6-aryl-2-phenyl-1H-indole scaffold is a key feature in many biologically active molecules, including potential tubulin polymerization inhibitors for cancer therapy.[3]

Representative Protocol: Synthesis of 6-(4-methoxyphenyl)-2-phenyl-1H-indole

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of bromo-heterocycles and may require optimization for specific substrates.[3]

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9012-2470-90 (Typical)
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801660-85 (Typical)

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow A 1. Reactant Setup - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B 2. Catalyst System - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) A->B C 3. Solvent Addition - Anhydrous organic solvent (e.g., Dioxane) - Degassed water B->C D 4. Inert Atmosphere - Evacuate and backfill with N₂/Ar C->D E 5. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS D->E F 6. Work-up - Cool and dilute - Aqueous wash E->F G 7. Purification - Dry and concentrate - Column chromatography F->G H 8. Product - 6-aryl-2-phenyl-1H-indole G->H

Suzuki-Miyaura Coupling Experimental Workflow
Heck Reaction: Synthesis of 6-Alkenyl-2-phenyl-1H-indoles

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for introducing vinyl groups at the 6-position of the indole core, which can then be further functionalized.

Representative Protocol: Synthesis of 6-styryl-2-phenyl-1H-indole

This is a representative protocol based on general Heck reaction conditions and may require optimization.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10016-2460-80 (Typical)
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile801255-75 (Typical)

Table 2: Representative Conditions for Heck Reaction.

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Pi [Ar-Pd(II)(Alkene)(L)₂]⁺Br⁻ PdII_Aryl->PdII_Pi Alkene Coordination Alkene_Coord Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ PdII_Pi->PdII_Alkyl Migratory Insertion Mig_Ins Migratory Insertion PdII_Hydride H-Pd(II)-Br(L)₂ PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product 6-alkenyl-2-phenyl-1H-indole PdII_Alkyl->Product Beta_Elim β-Hydride Elimination PdII_Hydride->Pd0 Reductive Elimination Red_Elim Reductive Elimination BaseHBr Base·HBr ArylHalide This compound Alkene Alkene Base Base

Heck Reaction Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-phenyl-1H-indoles

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines at the 6-position of the indole ring, leading to a class of compounds with significant potential in medicinal chemistry.

Representative Protocol: Synthesis of 6-morpholino-2-phenyl-1H-indole

This protocol is adapted from procedures for the Buchwald-Hartwig amination of other bromo-heterocycles.[4]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene10012-1875-95 (Typical)
Pd(OAc)₂BINAPCs₂CO₃Dioxane1102465-85 (Typical)

Table 3: Representative Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of 6-Alkynyl-2-phenyl-1H-indoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an efficient method for introducing alkynyl moieties onto the 6-position of the 2-phenylindole core, which are valuable intermediates for further transformations or as part of the final target molecule.

Representative Protocol: Synthesis of 6-(phenylethynyl)-2-phenyl-1H-indole

This protocol is based on general Sonogashira coupling procedures and may require optimization.[5][6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is slow.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF25-608-1270-90 (Typical)
Pd(PPh₃)₄CuIi-Pr₂NHTHF25665-85 (Typical)

Table 4: Representative Conditions for Sonogashira Coupling.

Sonogashira_Workflow Sonogashira Coupling Workflow A 1. Reactant & Catalyst Setup - this compound - Pd catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) co-catalyst (e.g., CuI) B 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar A->B C 3. Solvent & Reagent Addition - Anhydrous solvent (e.g., DMF) - Base (e.g., Et₃N) - Terminal alkyne B->C D 4. Reaction - Stir at RT or heat gently - Monitor by TLC C->D E 5. Work-up - Quench with water - Extract with organic solvent D->E F 6. Purification - Wash, dry, and concentrate - Column chromatography E->F G 7. Product - 6-alkynyl-2-phenyl-1H-indole F->G

Sonogashira Coupling Experimental Workflow

Biological Significance of 6-Substituted-2-phenyl-1H-indole Derivatives

Derivatives of 2-phenyl-1H-indole are of significant interest to drug development professionals due to their wide range of biological activities. The ability to functionalize the 6-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Activity: Numerous studies have highlighted the potential of 2-phenylindole derivatives as anticancer agents. For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles were designed and synthesized as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity and the ability to induce G2/M cell-cycle arrest and apoptosis in cancer cells.[3] Other 2-phenylindole derivatives have been investigated for their activity against various cancer cell lines, including murine melanoma, human lung, and breast cancer.[7]

Antimicrobial Activity: The 2-phenylindole scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacteria and fungi, demonstrating the potential of this class of compounds in the development of new anti-infective agents.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which provide efficient routes to novel 6-substituted-2-phenyl-1H-indole derivatives. The significant biological activities exhibited by these derivatives, especially in the area of cancer research, underscore the importance of this compound as a key starting material for drug discovery and development. The protocols and data presented in these application notes serve as a guide for researchers to harness the synthetic potential of this important indole derivative.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Bromo-2-Phenyl-1H-Indole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 6-bromo-2-phenyl-1H-indole derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting various mechanisms involved in cancer progression. This document outlines synthetic methodologies, detailed experimental protocols for anticancer activity assessment, and an overview of the potential signaling pathways involved.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through several established methods. Two common and effective strategies are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling followed by cyclization.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Reaction Scheme:

(4-Bromophenyl)hydrazine hydrochloride reacts with acetophenone in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to form the corresponding phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield this compound.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.1 eq) in ethanol.

  • Cyclization: Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or an excess of PPA) to the mixture. If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove water.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

Protocol 2: Sonogashira Coupling and Cyclization

This modern approach involves a palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.

Reaction Scheme:

4-Bromo-2-iodoaniline is coupled with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst. The resulting 2-(phenylethynyl)aniline derivative then undergoes a base- or metal-catalyzed cyclization to afford this compound.

Materials:

  • 4-Bromo-2-iodoaniline

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvent (e.g., DMF or THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromo-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%) in the chosen solvent.

  • Addition of Reagents: Add triethylamine (2.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Cyclization: For the subsequent cyclization, a base (e.g., KOtBu) or a different catalyst may be added, and the reaction is heated.

  • Work-up: After completion, dilute the reaction mixture with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Presentation: Anticancer Activity

The antiproliferative activity of synthesized this compound derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR¹ SubstituentR² SubstituentCancer Cell LineIC₅₀ (µM)[2]
1a -H-HMCF-7 (Breast)> 50
1b -H4-OCH₃MCF-7 (Breast)25.3 ± 2.1
1c -H4-ClMCF-7 (Breast)15.8 ± 1.5
1d -H4-NO₂MCF-7 (Breast)8.2 ± 0.9
2a -CH₃-HA549 (Lung)32.1 ± 3.5
2b -CH₃4-OCH₃A549 (Lung)18.9 ± 2.0
2c -CH₃4-ClA549 (Lung)9.5 ± 1.1
2d -CH₃4-NO₂A549 (Lung)4.1 ± 0.5
3a -H-HHeLa (Cervical)> 50
3b -H4-OCH₃HeLa (Cervical)30.5 ± 3.3
3c -H4-ClHeLa (Cervical)18.2 ± 1.9
3d -H4-NO₂HeLa (Cervical)10.3 ± 1.2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific derivatives synthesized and the experimental conditions.

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Equipment:

  • Flow cytometer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Equipment:

  • Flow cytometer

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1][3][4]

Visualization of Signaling Pathways and Workflows

The anticancer effects of this compound derivatives can be mediated through various signaling pathways. A common mechanism for indole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of this compound derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt MTT Assay (IC50 Determination) characterization->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis

Caption: Experimental workflow for synthesis and biological evaluation.

Many anticancer agents, including indole derivatives, exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical pathways often dysregulated in cancer.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK_pi3k Receptor Tyrosine Kinase PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_pi3k Cell Proliferation & Survival mTOR->Proliferation_pi3k RTK_mapk Receptor Tyrosine Kinase Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_mapk Cell Proliferation & Differentiation ERK->Proliferation_mapk Indole_Derivative This compound Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Raf Inhibition

Caption: Inhibition of pro-survival signaling pathways by indole derivatives.

The ultimate goal of many cancer therapies is to induce apoptosis in cancer cells. Indole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway Indole This compound Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Microtubule Microtubule Disruption Indole->Microtubule leads to G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by indole derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 6-bromo-2-phenyl-1H-indole. The methods described herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is a crucial step in drug discovery and development processes.

Compound Overview

Compound Name: this compound CAS Number: 77185-71-8[1][2][3] Molecular Formula: C₁₄H₁₀BrN[1][2][3] Molecular Weight: 272.14 g/mol [1][2][3] Chemical Structure:

this compound structure

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized small molecule like this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_final Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc elemental Elemental Analysis (CHN) purification->elemental confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation hplc->confirmation elemental->confirmation

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference (δ = 2.50 ppm for ¹H and δ = 39.50 ppm for ¹³C).[4]

Data Acquisition:

  • Record the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (400 MHz, CDCl₃)

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound, based on analogous compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN-H
~7.80d2HPhenyl H-2', H-6'
~7.65d1HIndole H-7
~7.50d1HIndole H-4
~7.45t2HPhenyl H-3', H-5'
~7.35t1HPhenyl H-4'
~7.20dd1HIndole H-5
~6.80s1HIndole H-3
Expected ¹³C NMR Data (100 MHz, CDCl₃)

The following table summarizes the expected chemical shifts (δ) for the carbon atoms of this compound, based on data for similar indole structures.[5]

Chemical Shift (δ, ppm)Assignment
~138.0Indole C-2
~136.5Indole C-7a
~132.0Phenyl C-1'
~129.0Phenyl C-3', C-5'
~128.5Phenyl C-4'
~125.5Phenyl C-2', C-6'
~124.0Indole C-5
~122.0Indole C-3a
~121.0Indole C-4
~115.0Indole C-6
~112.5Indole C-7
~100.0Indole C-3

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[4]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The expected molecular ion peak will be [M+H]⁺.

  • Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/z
[C₁₄H₁₀⁷⁹BrN+H]⁺272.0075~272.007
[C₁₄H₁₀⁸¹BrN+H]⁺274.0054~274.005

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. A reverse-phase method is generally suitable for this type of compound.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[6]

Gradient Elution:

  • A gradient elution is recommended to ensure good separation from potential impurities. A typical gradient might be:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Data Presentation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

ParameterValue
Retention Time (t_R)Dependent on the specific system and conditions
Purity (%)> 95% (typical for a purified sample)

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical formula.

Experimental Protocol: CHN Analysis

Instrumentation:

  • A CHN elemental analyzer.[7]

Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the dry, purified sample into a tin capsule.

  • The analysis is performed via combustion of the sample at high temperatures (around 1000 °C) in an oxygen-rich environment.[8]

Data Acquisition:

  • The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Expected Elemental Analysis Data

The experimental values should be within ±0.4% of the calculated values.[9]

ElementCalculated (%)Found (%)
Carbon (C)61.7961.5 - 62.1
Hydrogen (H)3.703.5 - 3.9
Nitrogen (N)5.155.0 - 5.3

Logical Relationship of Analytical Methods

The following diagram illustrates the logical flow and interdependence of the characterization techniques.

Logical Relationships cluster_structure Structural Information cluster_purity Purity & Composition cluster_confirmation Final Confirmation NMR NMR (Connectivity) Elemental Elemental Analysis (Elemental Composition) Final Confirmed Structure and Purity of This compound NMR->Final Confirms atom connectivity MS Mass Spectrometry (Molecular Weight & Formula) MS->Final Confirms molecular formula HPLC HPLC (Purity) HPLC->Final Confirms sample purity Elemental->MS Validates elemental composition

Caption: Interrelation of analytical techniques.

References

Application Notes and Protocols: Purification of 6-bromo-2-phenyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

6-bromo-2-phenyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in pharmacologically active molecules and functional materials. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and widely used purification technique to isolate the desired compound from such mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of substituted indoles and related aromatic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar stationary phase, is used. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is employed to elute the compounds from the column. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will be retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The separation is monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)[1]

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (for sample loading)

    • Celite (optional, for dry loading)

  • Equipment:

    • Glass chromatography column

    • Separatory funnel or solvent reservoir

    • Fraction collector or test tubes/flasks

    • Rotary evaporator

    • TLC plates (silica gel coated)

    • UV lamp (254 nm)

    • Developing chamber for TLC

    • Capillary tubes for spotting

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Cotton wool or glass wool

Procedure

1. Preparation of the Mobile Phase (Eluent)

  • Prepare a series of hexane/ethyl acetate mixtures with increasing polarity. It is recommended to start with a low polarity eluent and gradually increase the concentration of the more polar solvent (ethyl acetate).

  • For initial optimization, prepare small volumes of different ratios (e.g., 98:2, 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Degas the solvents, if necessary, to avoid bubble formation in the column.

2. Thin Layer Chromatography (TLC) Analysis of the Crude Product

  • Before performing the column chromatography, it is crucial to determine the appropriate eluent composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing a small amount of the test eluent.

  • Visualize the separated spots under a UV lamp (254 nm).

  • The ideal eluent system should provide a good separation between the desired product and impurities, with the Rf value of the product being around 0.2-0.4 for optimal column separation. For similar 2-phenylindole derivatives, an eluent system of 6% ethyl acetate in hexane has been reported to be effective.[2]

3. Packing the Chromatography Column (Wet Packing Method)

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel depends on the amount of crude product to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the excess solvent to drain, ensuring the top of the silica gel bed does not run dry. The silica bed should be compact and level.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

4. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel or Celite to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial eluent.

    • Carefully apply the solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

5. Elution and Fraction Collection

  • Carefully add the initial eluent to the column, ensuring not to disturb the top layer.

  • Begin the elution process by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.

  • Gradually increase the polarity of the mobile phase by using solvent mixtures with a higher percentage of ethyl acetate (gradient elution). A suggested gradient could be starting with 100% hexane, moving to a 95:5 mixture of hexane:ethyl acetate, and then gradually increasing the ethyl acetate concentration.[3][4]

  • Collect fractions until the desired product has completely eluted from the column.

6. Analysis of Fractions and Product Isolation

  • Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).

Data Presentation

The following tables summarize typical parameters and expected results for the column chromatography purification of this compound. These values are based on the purification of analogous compounds and should be optimized for specific experimental conditions.

Table 1: Materials and Column Parameters

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter, 30-50 cm length)
Crude Sample Amount 1-5 g (for the specified column size)
Silica Gel Amount 50-100 g (ratio of 50:1 to 100:1 silica:crude)
Sample Loading Dry loading with Celite or silica gel

Table 2: Eluent System and Gradient Profile (Example)

StepEluent Composition (Hexane:Ethyl Acetate)VolumePurpose
1100% Hexane2-3 column volumesElute very non-polar impurities
298:23-5 column volumesElute non-polar impurities
395:55-10 column volumesElute the target compound
490:103-5 column volumesElute more polar impurities
580:202-3 column volumesColumn wash

Table 3: Expected TLC and Product Data

ParameterExpected ValueNotes
Rf of this compound ~0.3 in 95:5 Hexane:Ethyl AcetateThis is an estimate and should be confirmed by TLC.
Appearance of Pure Product White to off-white solid
Expected Yield 60-90%Dependent on the purity of the crude product.
Purity (post-column) >95%As determined by NMR or HPLC analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

experimental_workflow prep Preparation (Mobile Phase, TLC Analysis) packing Column Packing (Wet Slurry Method) prep->packing Select initial eluent loading Sample Loading (Dry Loading Recommended) packing->loading Prepare column elution Elution & Fraction Collection (Gradient Elution) loading->elution Apply crude product analysis Fraction Analysis (TLC Monitoring) elution->analysis Collect fractions analysis->elution Adjust gradient isolation Product Isolation (Solvent Evaporation) analysis->isolation Combine pure fractions characterization Characterization (Purity & Yield Determination) isolation->characterization Obtain purified product

Caption: Workflow for the purification of this compound.

Troubleshooting
  • Poor Separation:

    • The eluent polarity may be too high, causing all compounds to elute together. Start with a less polar solvent system.

    • The column may be overloaded. Use a larger column or less crude material.

    • The column may not be packed properly, leading to channeling. Ensure the silica gel bed is uniform and free of cracks or bubbles.

  • Product Elutes Too Slowly or Not at All:

    • The eluent polarity is too low. Gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Streaking on TLC or Tailing on the Column:

    • The compound may be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve separation.

    • The sample may be poorly soluble in the eluent. Ensure the sample is fully dissolved before loading.

This application note provides a comprehensive guide for the purification of this compound. Researchers should adapt and optimize the protocol based on their specific crude product mixture and available laboratory resources.

References

Application Notes and Protocols: 6-bromo-2-phenyl-1H-indole in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-bromo-2-phenyl-1H-indole is a heterocyclic aromatic compound that has garnered interest as a versatile building block in the synthesis of advanced organic materials. Its indole core provides a planar, electron-rich system, while the phenyl substituent and the bromine atom offer sites for further functionalization, allowing for the tuning of its electronic and photophysical properties. This document provides an overview of the potential applications of this compound in materials science, focusing on its role in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Due to the limited availability of direct research on this specific compound, this report also extrapolates potential applications based on the properties of its core structural motifs and related indole derivatives.

Key Properties and Potential Applications

The this compound scaffold possesses several key features that make it a promising candidate for materials science research:

  • Hole-Transporting Properties: The electron-rich indole and phenyl moieties suggest that derivatives of this compound could exhibit excellent hole-transporting capabilities, a crucial function in multilayer OLEDs and OSCs.

  • Tunable Energy Levels: The bromine atom can be readily converted to other functional groups via cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in organic electronic devices.

  • Thermal Stability: The rigid aromatic structure of the indole core generally imparts good thermal stability to its derivatives, a prerequisite for long-lasting and reliable organic electronic devices.

  • Blue Emitter Core: The 2-phenyl-1H-indole core is a known fluorophore, and with appropriate modifications, it could serve as a building block for blue-emitting materials, which are highly sought after for display and lighting applications.

Based on these properties, this compound is a promising precursor for:

  • Hole-Transporting Materials (HTMs) in OLEDs and OSCs: By attaching hole-transporting moieties such as triarylamines or carbazoles.

  • Host Materials for Phosphorescent OLEDs: By designing derivatives with high triplet energies to efficiently host phosphorescent emitters.

  • Emitting Materials in OLEDs: Through functionalization to tune the emission color and improve quantum efficiency.

  • Organic Semiconductors in OFETs: By creating extended conjugated systems to enhance charge carrier mobility.

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Functionalized Derivative

This protocol describes a typical Suzuki cross-coupling reaction to synthesize a potential hole-transporting material.

Objective: To synthesize 6-(9H-carbazol-9-yl)-2-phenyl-1H-indole.

Materials:

  • This compound

  • 9H-Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), 9H-carbazole (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and DMF (e.g., 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Simple Bilayer OLED

This protocol provides a general method for fabricating a small-molecule-based OLED using thermal evaporation.

Objective: To fabricate a bilayer OLED to evaluate the performance of a newly synthesized material as a hole-transporting or emissive layer.

Device Structure: ITO / HTL / EML / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., the synthesized carbazole derivative from Protocol 1)

  • Electron-Transporting/Emissive Layer (ETL/EML) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)

  • Aluminum (Al) pellets for cathode deposition

  • Cleaning solvents: Deionized water, acetone, isopropanol

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the HTL material onto the ITO surface at a controlled rate (e.g., 1-2 Å/s) to a desired thickness (e.g., 40 nm).

    • Subsequently, deposit the ETL/EML material on top of the HTL at a similar rate to a desired thickness (e.g., 60 nm).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a layer of aluminum (e.g., 100 nm) through a shadow mask to define the cathode area.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

Data Presentation

As no specific experimental data for this compound in materials science applications has been found, the following tables are presented as templates for organizing and comparing potential future research findings.

Table 1: Photophysical Properties of this compound Derivatives

Compound IDAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (ΦPL)
Derivative 1 DataDataData
Derivative 2 DataDataData
Reference DataDataData

Table 2: Electrochemical Properties of this compound Derivatives

Compound IDHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Derivative 1 DataDataData
Derivative 2 DataDataData
Reference DataDataData

Table 3: OLED Device Performance with this compound Derivatives as HTL

Device ConfigurationTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
ITO/Derivative 1/Alq₃/Al DataDataDataData
ITO/Derivative 2/Alq₃/Al DataDataDataData
ITO/NPB/Alq₃/Al (Reference) DataDataDataData

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in materials science.

Synthesis_Workflow This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Suzuki Coupling Purification Purification Functionalization->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS New Material New Material Characterization->New Material

Caption: Synthetic workflow for creating new materials from this compound.

OLED_Device_Structure cluster_OLED OLED Device Cathode (Al) Cathode (Al) ETL (e.g., Alq3) ETL (e.g., Alq3) Cathode (Al)->ETL (e.g., Alq3) EML EML ETL (e.g., Alq3)->EML HTL (e.g., Derivative) HTL (e.g., Derivative) EML->HTL (e.g., Derivative) Anode (ITO) Anode (ITO) HTL (e.g., Derivative)->Anode (ITO) Substrate (Glass) Substrate (Glass) Anode (ITO)->Substrate (Glass)

Caption: A typical multilayer OLED device structure.

Energy_Level_Diagram cluster_levels Energy Levels Anode (ITO) Anode (ITO) HOMO_HTL HOMO Anode (ITO)->HOMO_HTL Hole Injection HTL HTL EML EML ETL ETL Cathode (Al) Cathode (Al) LUMO_ETL LUMO Cathode (Al)->LUMO_ETL Electron Injection HOMO_EML HOMO HOMO_HTL->HOMO_EML LUMO_HTL LUMO LUMO_EML LUMO HOMO_ETL HOMO LUMO_ETL->LUMO_EML

Caption: Energy level diagram illustrating charge injection and transport in an OLED.

Conclusion

While direct experimental evidence for the application of this compound in materials science is currently limited in publicly accessible literature, its chemical structure suggests significant potential as a versatile building block for a range of organic electronic materials. The protocols and data templates provided herein offer a foundational framework for researchers to explore the synthesis of its derivatives and to systematically evaluate their performance in OLEDs, OSCs, and OFETs. Further research into this compound and its analogues is warranted to unlock its full potential in the development of next-generation organic electronics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-bromo-2-phenyl-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and various palladium-catalyzed cross-coupling reactions. Each method has its own set of advantages and challenges.

Q2: I am getting a low yield in my Fischer indole synthesis. What are the possible reasons?

Low yields in the Fischer indole synthesis of this compound from (4-bromophenyl)hydrazine and acetophenone can be attributed to several factors:

  • Incomplete hydrazone formation: The initial condensation to form the phenylhydrazone may not have gone to completion. Ensure anhydrous conditions and an appropriate acid catalyst are used.

  • Suboptimal reaction conditions for cyclization: The acid catalyst, temperature, and reaction time are crucial for the cyclization step. The reaction can be sensitive to the strength and concentration of the acid.[1] Polyphosphoric acid (PPA) or zinc chloride are commonly used catalysts.[2][3]

  • Side reactions: Decomposition of the starting materials or intermediates under the harsh acidic and high-temperature conditions can occur.

  • Electron-withdrawing groups: The bromo substituent on the phenylhydrazine ring is electron-withdrawing, which can hinder the reaction.[1]

Q3: My Bischler-Möhlau synthesis is giving me a mixture of products that are difficult to separate. What are these byproducts?

The Bischler-Möhlau synthesis is known for sometimes producing a mixture of regioisomers.[4][5] When reacting 4-bromoaniline with phenacyl bromide, in addition to the desired this compound, you may also form:

  • 5-bromo-2-phenyl-1H-indole: This can arise from the cyclization occurring at the ortho position relative to the amino group that is meta to the bromine.

  • Over-alkylation of aniline: The starting 4-bromoaniline can react with multiple molecules of phenacyl bromide.

  • Unreacted starting materials: Incomplete reaction can lead to the presence of 4-bromoaniline and phenacyl bromide in the final product mixture.

Q4: How can I remove the palladium catalyst from my product after a cross-coupling reaction?

Residual palladium can be a significant issue in purification. Here are a few common methods for its removal:

  • Column chromatography: This is the most common method. Using a silica gel column with an appropriate solvent system can effectively separate the desired product from the palladium catalyst and its complexes.

  • Treatment with a scavenger: Various reagents, such as activated carbon, QuadraSil®, or other commercially available palladium scavengers, can be added to the reaction mixture after completion to bind the palladium, which can then be removed by filtration.

  • Aqueous workup with a chelating agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to extract the palladium into the aqueous phase.

Troubleshooting Guides

Fischer Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Reaction fails to proceed or gives a complex mixture The electron-withdrawing nature of the bromo group on the phenylhydrazine can inhibit the[6][6]-sigmatropic rearrangement.[7]Use a stronger acid catalyst or higher temperatures. Consider using a Lewis acid like ZnCl₂.[2] Microwave irradiation has been shown to promote the reaction.[2]
Formation of dark, tarry substances Decomposition of starting materials or intermediates at high temperatures.Lower the reaction temperature and extend the reaction time. Use a milder acid catalyst.
Product is contaminated with unreacted (4-bromophenyl)hydrazine Incomplete reaction.Increase the amount of acetophenone (1.1-1.2 equivalents). Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC.
Bischler-Möhlau Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of the desired 6-bromo isomer The reaction is known for poor regioselectivity and harsh conditions leading to byproducts.[4]Use a large excess of 4-bromoaniline. Milder methods using lithium bromide as a catalyst or microwave irradiation have been developed and may improve selectivity and yield.[4][8]
Formation of multiple spots on TLC that are difficult to separate Formation of regioisomers (e.g., 5-bromo-2-phenyl-1H-indole).Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Utilize advanced purification techniques like preparative HPLC if column chromatography is insufficient.
Reaction is sluggish or does not go to completion The reaction often requires high temperatures to proceed.Ensure the reaction is heated to a sufficiently high temperature (often >150 °C). The use of a high-boiling solvent may be necessary.
Palladium-Catalyzed Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of the desired indole Catalyst deactivation, incomplete reaction, or side reactions such as homocoupling.Ensure all reagents and solvents are anhydrous and degassed. Screen different palladium catalysts, ligands, and bases.[9] The choice of solvent can also significantly impact the reaction outcome.
Presence of homocoupled byproducts (e.g., biphenyl or 1,4-diphenylbuta-1,3-diyne) The reaction conditions favor the coupling of the starting materials with themselves.Adjust the reaction temperature and the rate of addition of the reagents. Use a different ligand that promotes the desired cross-coupling over homocoupling.
Difficulty in removing residual palladium The palladium catalyst is strongly coordinated to the product or byproducts.Refer to FAQ Q4 for detailed palladium removal techniques.

Experimental Protocols

Fischer Indole Synthesis of this compound
  • Reaction: (4-bromophenyl)hydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. Acetophenone (1.1 eq) is added, and the mixture is heated to reflux for 2-4 hours. Alternatively, a Lewis acid catalyst like zinc chloride (1.5 eq) can be used, and the mixture is heated, often without a solvent, at 170-180 °C.

  • Work-up: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Bischler-Möhlau Indole Synthesis of this compound
  • Reaction: A mixture of 4-bromoaniline (a large excess, e.g., 10 eq) and 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) is heated at a high temperature (e.g., 180 °C) for several hours.

  • Work-up: The reaction mixture is cooled, and the excess aniline is removed by distillation under reduced pressure or by washing with an acidic solution. The residue is then dissolved in an organic solvent and washed with water.

  • Purification: The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Synthesis (Sonogashira Coupling and Cyclization)
  • Reaction: To a solution of 1-bromo-4-iodobenzene (1.0 eq) and phenylacetylene (1.2 eq) in a solvent like triethylamine or a mixture of DMF and triethylamine, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a co-catalyst like CuI (0.05-0.1 eq) are added. The reaction is stirred at room temperature or slightly elevated temperatures until the coupling is complete. The resulting intermediate is then cyclized, often in the same pot, by heating.[10]

  • Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is dissolved in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Typical Reagents/Catalysts Typical Yield (%) Key Advantages Common Disadvantages
Fischer Indole Synthesis (4-bromophenyl)hydrazine, AcetophenoneH₂SO₄, PPA, ZnCl₂50-70Readily available starting materials, one-pot procedure.Harsh reaction conditions, potential for low yields with electron-withdrawing groups.[1][2]
Bischler-Möhlau Synthesis 4-bromoaniline, Phenacyl bromideExcess aniline, heat30-50Direct formation of the 2-phenylindole core.Harsh conditions, low yields, potential for regioisomer formation.[4]
Palladium-Catalyzed Synthesis 1-bromo-4-iodobenzene, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N60-90Milder reaction conditions, generally higher yields, good functional group tolerance.[10]Cost of catalyst, potential for palladium contamination, requires careful optimization.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 4-bromophenyl_hydrazine 4-bromophenyl- hydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 4-bromophenyl_hydrazine->Hydrazone_Formation Acetophenone Acetophenone Acetophenone->Hydrazone_Formation Cyclization [6][6]-Sigmatropic Rearrangement & Cyclization (Heat) Hydrazone_Formation->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Bischler_Mohlau_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Work-up & Purification 4-bromoaniline 4-bromoaniline (excess) Reaction_Heating Heating at high temperature 4-bromoaniline->Reaction_Heating Phenacyl_bromide Phenacyl bromide Phenacyl_bromide->Reaction_Heating Workup Work-up (Removal of excess aniline) Reaction_Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure this compound & Potential Isomers Purification->Final_Product

Palladium_Catalyzed_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Work-up & Purification Aryl_halide 1-bromo-4-iodobenzene Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Aryl_halide->Sonogashira_Coupling Alkyne Phenylacetylene Alkyne->Sonogashira_Coupling Cyclization Intramolecular Cyclization (Heat) Sonogashira_Coupling->Cyclization Workup Work-up (Filtration, Extraction) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: Purification of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-bromo-2-phenyl-1H-indole.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of this compound is significantly lower than expected after recrystallization. What could be the cause and how can I improve it?

  • Answer: Low recovery can stem from several factors:

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Inappropriate Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures.

      • Solution: Conduct a solvent screen to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[1]

    • Premature Crystallization: The product may have crystallized in the funnel during a hot filtration step to remove insoluble impurities.

      • Solution: Preheat the filtration apparatus (e.g., funnel and receiving flask) to prevent a sudden drop in temperature.

Issue 2: "Oiling Out" Instead of Crystal Formation

  • Question: During recrystallization, my compound separated as an oil instead of forming crystals. Why is this happening and what should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.[1]

    • Solution 1: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Slow cooling is crucial for the formation of pure crystals.[1]

    • Solution 2: The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.

    • Solution 3: Try a different solvent system. For non-polar oily derivatives, adding a co-solvent like dichloromethane or ethyl acetate can sometimes induce crystallization.[2]

Issue 3: Poor Separation During Column Chromatography

  • Question: I'm having trouble separating this compound from its impurities using column chromatography. The fractions are all contaminated. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge.

    • Solution 1: Optimize the Solvent System: A systematic trial of different solvent systems with varying polarities is recommended. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3][4]

    • Solution 2: Change the Stationary Phase: Indole derivatives can sometimes interact strongly with the acidic sites on silica gel, leading to tailing and poor separation. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4]

    • Solution 3: Check for Compound Degradation: The target compound might be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[4]

Issue 4: Product Discoloration

  • Question: My purified this compound has a yellow or brownish tint. What causes this and how can I obtain a colorless product?

  • Answer: Discoloration is often due to oxidation or the presence of colored impurities.

    • Solution 1: Charcoal Treatment: During recrystallization, after dissolving the crude compound in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal and can be removed by hot filtration.[2]

    • Solution 2: Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

    • Solution 3: Use Degassed Solvents: For chromatography, using solvents that have been degassed can help minimize oxidation of the compound on the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound?

The most common and effective purification methods are recrystallization and silica gel column chromatography. For very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.[4]

Q2: What are the likely impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., 4-bromoaniline and phenacyl bromide if using a Fischer indole synthesis), side-products from the reaction, or isomers. Dehalogenated analogs or positional isomers can also be present.[4]

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is a quick and efficient way to monitor the progress of a column chromatography separation and to check the purity of fractions. For HPLC, a UV detector is typically used to monitor the elution of the compound.[4]

Q4: My compound seems to be unstable on silica gel. What are my alternatives?

If you suspect your compound is degrading on silica gel, you can use a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography (e.g., using a C18 stationary phase) is another option where the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]

Q5: How do I choose the best solvent for recrystallization?

An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. You can perform a solvent screen by testing small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find the most suitable one.[1][5]

Quantitative Data

The following tables provide illustrative data for typical purification outcomes of this compound.

Table 1: Comparison of Purification by Recrystallization from Different Solvents

Solvent SystemCrude Purity (%)Purified Purity (%)Yield (%)
Ethanol859570
Toluene859865
Hexane/Ethyl Acetate859775

Table 2: Comparison of Column Chromatography Conditions

Stationary PhaseEluent SystemLoading (mg crude/g silica)Purity of Combined Fractions (%)
Silica GelHexane:Ethyl Acetate (9:1)5098
Neutral AluminaHexane:Dichloromethane (1:1)5097

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane), gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound dissolve Dissolve in Minimum Solvent crude_product->dissolve column_chromatography Column Chromatography dissolve->column_chromatography recrystallization Recrystallization dissolve->recrystallization tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pure_product Pure Product recrystallization->pure_product combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation solvent_evaporation->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation compound_stuck Compound Stuck on Column start->compound_stuck solution_slow_cool Reheat & Cool Slowly oiling_out->solution_slow_cool solution_change_solvent Change Solvent System oiling_out->solution_change_solvent solution_concentrate Concentrate Solution low_yield->solution_concentrate solution_seed_crystal Add Seed Crystal no_crystals->solution_seed_crystal no_crystals->solution_concentrate solution_optimize_eluent Optimize Eluent poor_separation->solution_optimize_eluent solution_change_stationary_phase Change Stationary Phase poor_separation->solution_change_stationary_phase solution_increase_polarity Increase Eluent Polarity compound_stuck->solution_increase_polarity

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Cross-Coupling Reactions of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-indole in cross-coupling reactions. The focus is on preventing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 2-phenyl-1H-indole. This byproduct reduces the yield of the desired cross-coupled product and complicates purification. Indole derivatives, being electron-rich heterocycles, can be particularly susceptible to this side reaction.

Q2: What are the primary mechanistic pathways that lead to dehalogenation?

A2: Dehalogenation in palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including the reaction of the palladium complex with bases, solvents (e.g., alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.

Q3: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?

A3: The dehalogenated product, 2-phenyl-1H-indole, can be identified and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the crude reaction mixture and provide their mass-to-charge ratio, confirming the presence of the dehalogenated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located. Integration of the signals can be used for quantification.

Q4: Does the N-H proton of the indole ring interfere with the cross-coupling reaction?

A4: Yes, the acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring system and potentially influencing the reaction outcome. In some cases, the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[1] For challenging couplings, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be beneficial.[1]

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, but dehalogenation can be a significant issue. Below is a guide to troubleshoot and minimize this side reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Dehalogenation Observed ligand Optimize Ligand start->ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) base Change Base ligand->base If dehalogenation persists solvent Modify Solvent base->solvent If still problematic temp Lower Temperature solvent->temp Final optimization step result Dehalogenation Minimized temp->result

Caption: A troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Quantitative Data: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary and require specific optimization.

ParameterCondition ADesired Product Yield (%)Dehalogenated Byproduct (%)Condition BDesired Product Yield (%)Dehalogenated Byproduct (%)
Ligand PPh36525SPhos92<5
Base Na2CO37020K3PO4888
Solvent Dioxane/H2O (4:1)8510Toluene/H2O (10:1)90<5
Temperature 110 °C801580 °C916

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K3PO4, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Stir the mixture vigorously at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Dehalogenation in Heck Coupling

The Heck reaction is a key transformation for the vinylation of aryl halides. High temperatures often required for this reaction can promote dehalogenation.

Troubleshooting Workflow for Heck Coupling

start Significant Dehalogenation catalyst Screen Catalyst/Ligand start->catalyst Try Herrmann's catalyst or ligandless conditions with Pd(OAc)2 base_solvent Optimize Base and Solvent catalyst->base_solvent If byproduct persists additives Consider Additives base_solvent->additives If further optimization needed result Improved Yield additives->result e.g., phase-transfer catalyst

Caption: A workflow for troubleshooting dehalogenation in Heck coupling reactions.

Quantitative Data: Influence of Reaction Parameters on Heck Coupling

Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary.

ParameterCondition ADesired Product Yield (%)Dehalogenated Byproduct (%)Condition BDesired Product Yield (%)Dehalogenated Byproduct (%)
Catalyst Pd(PPh3)45530Pd(OAc)28510
Base Et3N6025K2CO3887
Solvent DMF7020Toluene90<5
Temperature 120 °C7518100 °C898

Detailed Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)2, 2 mol%), and potassium carbonate (K2CO3, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Issue 3: Dehalogenation in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp2)-C(sp) bonds. The choice of base and the presence of a copper co-catalyst can influence the extent of dehalogenation.

Troubleshooting Workflow for Sonogashira Coupling

start Dehalogenation Observed base Optimize Base start->base Switch from amine bases (e.g., Et3N) to inorganic bases (e.g., K2CO3) copper Consider Copper-Free Conditions base->copper If dehalogenation is still an issue solvent_temp Adjust Solvent and Temperature copper->solvent_temp Further optimization result Byproduct Minimized solvent_temp->result

Caption: A troubleshooting guide for minimizing dehalogenation in Sonogashira coupling.

Quantitative Data: Influence of Reaction Parameters on Sonogashira Coupling

Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary.

ParameterCondition ADesired Product Yield (%)Dehalogenated Byproduct (%)Condition BDesired Product Yield (%)Dehalogenated Byproduct (%)
Base Et3N7515K2CO390<5
Copper CuI (5 mol%)8012Copper-free887
Solvent THF8210Dioxane916
Temperature 80 °C781460 °C898

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or dioxane, 5 mL) followed by a degassed amine base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Experimental Workflow and Catalytic Cycles

General Experimental Workflow

setup Reaction Setup: - Add this compound, coupling partner, and base to flask. inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert catalyst Add Catalyst System: - Palladium precursor and ligand. inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: - Quench, extract, and dry. monitor->workup purify Purification: - Column chromatography. workup->purify characterize Characterization: - NMR, MS. purify->characterize

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling with Competing Dehalogenation

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br(L)_n oxidative_addition->ar_pd_br transmetalation Transmetalation (Ar'-B(OR)2) ar_pd_br->transmetalation pd_h H-Pd(II)-Br(L)_n ar_pd_br->pd_h Reaction with H- source ar_pd_ar Ar-Pd(II)-Ar'(L)_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 dehalogenation_path Dehalogenation Pathway reductive_elimination_deh Reductive Elimination pd_h->reductive_elimination_deh hydride_source Hydride Source (Base, Solvent, H2O) hydride_source->pd_h dehalogenated_product Ar-H (Byproduct) reductive_elimination_deh->dehalogenated_product dehalogenated_product->pd0

Caption: The catalytic cycle of Suzuki-Miyaura coupling showing the competing dehalogenation pathway.

References

improving solubility of 6-bromo-2-phenyl-1H-indole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility challenges with 6-bromo-2-phenyl-1H-indole in biological assays. Due to its chemical structure, featuring a phenyl group and a brominated indole ring, this compound is highly lipophilic and exhibits poor aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a solid, organic compound with a molecular weight of approximately 272.14 g/mol .[1] Its structure suggests a high logP value, indicating poor water solubility, which is a common challenge for many drug candidates in the development pipeline.[3][4]

Q2: What is the recommended first step for preparing a stock solution for biological assays?

The standard and most recommended initial approach is to create a high-concentration stock solution in 100% Dimethyl sulfoxide (DMSO).[3][5] It is crucial to ensure the compound is fully dissolved in the DMSO stock before any subsequent dilutions.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer. Why does this happen and how can I fix it?

This common issue, known as antisolvent precipitation, occurs because the compound is stable in the organic DMSO environment but becomes insoluble when diluted into an aqueous solution.[5] The Troubleshooting Guide below offers several strategies to overcome this. A general guideline is to keep the final DMSO concentration in your assay at or below 0.5% (v/v), though this tolerance is cell-line specific.[5][6]

Q4: Are there methods to improve solubility that minimize the use of organic co-solvents like DMSO?

Yes. If your assay is sensitive to DMSO or you require higher compound concentrations, several alternative strategies can be employed. These include the use of surfactants, complexation with cyclodextrins, or adjusting the pH of the buffer.[7][8] These methods enhance the apparent aqueous solubility of hydrophobic compounds.

Q5: What are more advanced formulation strategies if standard methods fail?

For significant solubility challenges, advanced techniques such as creating solid dispersions or nanosuspensions can be considered.[7][9][10]

  • Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at a solid state.[10][11][12] This technique can reduce drug particle size and improve wettability.[12]

  • Nanosuspension: This method involves creating a colloidal dispersion of the pure drug in an aqueous phase, with particle sizes of less than 1 µm.[9][13] This increases the surface area, leading to an enhanced dissolution rate.[14]

Troubleshooting Guide: Overcoming Precipitation in Aqueous Media

If you observe precipitation upon diluting your DMSO stock, follow this tiered troubleshooting workflow.

G start Compound precipitates in aqueous assay buffer? tier1_check Is final DMSO concentration >0.5%? start->tier1_check Yes tier1_sol Optimize Dilution Protocol: - Lower final DMSO to <0.5% - Add DMSO stock last with rapid mixing tier1_check->tier1_sol Yes tier2_check Precipitation persists? tier1_check->tier2_check No tier1_sol->tier2_check tier2_sol Incorporate Surfactants: - Add Tween® 20 (0.01-0.1%) - or Pluronic® F-68 (~0.1%) to aqueous buffer before adding compound tier2_check->tier2_sol Yes tier3_check Still insufficient solubility? tier2_check->tier3_check No tier2_sol->tier3_check tier3_sol Use Cyclodextrins: - Form inclusion complex with HP-β-CD or SBE-β-CD tier3_check->tier3_sol Yes tier4_check Further enhancement needed? tier3_check->tier4_check No tier3_sol->tier4_check tier4_sol Adjust pH: - Test solubility in buffers with slightly different pH (e.g., 6.5-8.0) - Caution: Ensure pH is compatible with assay components and cells tier4_check->tier4_sol Yes

Caption: Troubleshooting workflow for addressing compound precipitation.

Comparison of Solubilization Strategies

The following table summarizes common solubilization methods and their typical parameters. The achievable concentration will be compound-specific and must be determined empirically.

StrategyKey Agent(s)Typical Final ConcentrationAdvantagesDisadvantages
Co-solvency DMSO, Ethanol< 0.5% (v/v)Simple to prepare; widely used.[5]Can be cytotoxic at higher concentrations; may interfere with assay.[6]
Surfactants Tween® 20/80, Pluronic® F-680.01 - 0.1% (v/v)Low toxicity at working concentrations; increases stability.[5][8]Can interfere with protein-ligand binding or membrane-based assays.
Cyclodextrins HP-β-CD, SBE-β-CD1 - 5% (w/v)Forms soluble inclusion complexes[15]; low toxicity.[16]Can extract cholesterol from cell membranes; may alter drug availability.[16]
pH Adjustment Buffers (e.g., HEPES, PBS)pH 6.5 - 8.0Can significantly increase solubility of ionizable compounds.[17][18]The indole nitrogen is weakly acidic, but significant ionization may require pH outside biological range.[2] Can affect cell health and protein activity.[17]

Experimental Protocols

Protocol 1: Solubilization using Surfactants

This protocol is for preparing a working solution of this compound in an aqueous buffer containing a biocompatible surfactant.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS or cell culture medium).

  • 10% (v/v) stock solution of Tween® 20 in sterile water.

Procedure:

  • Determine the final desired concentration of the compound and the surfactant (e.g., 10 µM compound, 0.05% Tween® 20).

  • To your aqueous assay buffer, add the required volume of the 10% Tween® 20 stock solution to achieve the final concentration. For example, to make 10 mL of buffer, add 50 µL of 10% Tween® 20 for a final concentration of 0.05%.

  • Vortex the buffer-surfactant mixture gently to ensure homogeneity.

  • Add the required volume of the 10 mM DMSO stock solution directly into the buffer-surfactant mixture. For a final 10 µM concentration in 10 mL, add 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.

  • Mix immediately and thoroughly by vortexing or inversion. Visually inspect for any signs of precipitation.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the formation of a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[4]

Materials:

  • This compound (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous assay buffer.

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer. Warm the solution slightly (to 37-40°C) if necessary to fully dissolve the cyclodextrin.

  • Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Incubate the mixture for 1-4 hours at room temperature with constant, vigorous stirring or sonication. This facilitates the formation of the inclusion complex.

  • After incubation, sterile-filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your working stock.

  • The concentration of the solubilized compound should be confirmed analytically (e.g., via UV-Vis spectroscopy or HPLC).

G cluster_0 Aqueous Environment cd complex complex cd->complex cd_label Cyclodextrin (Hydrophilic Exterior) drug This compound (Hydrophobic) drug->complex hydrophobic_interaction Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

troubleshooting N-alkylation vs C-alkylation of 2-phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Phenylindole Alkylation

Welcome to the technical support center for the alkylation of 2-phenylindoles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in controlling N-alkylation versus C-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the alkylation of 2-phenylindoles.

Q1: Why is it so difficult to control N-alkylation vs. C-alkylation on a 2-phenylindole scaffold?

Controlling regioselectivity is a primary challenge because the indole anion, formed after deprotonation of the N-H bond, is an ambident nucleophile.[1] This means it has two primary nucleophilic sites: the nitrogen (N-1) and the carbon at the 3-position (C-3). The C-3 position of the indole ring is inherently electron-rich and highly nucleophilic, often making it a competitive site for alkylation.[1][2] The final product distribution (N- vs. C-alkylation) is a result of a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the reaction conditions.

Q2: My reaction is yielding the C3-alkylated product, but I want the N-alkylated product. How can I reverse this selectivity?

Achieving selective N-alkylation requires conditions that favor reaction at the nitrogen atom over the C-3 carbon.[1][2] Several strategies can be employed to promote N-alkylation:

  • Choice of Base and Solvent: This is the most critical factor. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the classical approach to favor N-alkylation.[1][3][4] The base's role is to fully deprotonate the indole nitrogen to form the indolide anion; incomplete deprotonation can lead to a higher proportion of C-3 alkylation.[1][3] Polar aprotic solvents, particularly DMF, are effective at solvating the counter-ion (e.g., Na+), which frees the nitrogen anion for nucleophilic attack.

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.[1] In some studies, increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[3][5]

  • Nature of the Electrophile: While less straightforward to modify, "harder" electrophiles tend to react at the "harder" nitrogen atom, while "softer" electrophiles may favor the "softer" C-3 carbon. However, this is a general principle and is highly substrate-dependent.

Q3: I'm getting a mixture of N- and C-alkylated products. What is the first thing I should try to improve N-selectivity?

If you are observing a mixture, your reaction conditions are on the borderline. The most effective first step is to modify your solvent and ensure complete deprotonation.

  • Switch to DMF: If you are using THF or another solvent, switch to anhydrous DMF. DMF is more polar and generally favors N-alkylation more effectively than THF.[1]

  • Check Your Base: Ensure you are using at least 1.1 to 1.2 equivalents of a strong base like NaH to drive the deprotonation to completion.[1]

  • Increase Temperature: Cautiously increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that maximizes N-alkylation without causing degradation.

Q4: My reaction yield is very low, regardless of the product. What are the likely causes?

Low yields can stem from several factors unrelated to regioselectivity.[1] Consider these troubleshooting steps:

  • Reagent and Solvent Purity: Water is a critical enemy. Ensure your solvent is anhydrous and your starting materials are dry. Any protic impurities will quench the base and the indolide anion.[1]

  • Incomplete Deprotonation: If the N-H is not fully deprotonated, the starting material will not react. Consider increasing the amount of base or allowing more time for the deprotonation step.[1]

  • Steric Hindrance: If either the 2-phenylindole is heavily substituted or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]

  • Substrate Degradation: Indoles can be unstable under strongly basic conditions or at high temperatures. If you suspect degradation (e.g., seeing a complex mixture on TLC), consider using milder conditions or shorter reaction times.[1]

Data Presentation: Influence of Conditions on Alkylation

The following table summarizes how key reaction parameters influence the regioselectivity of 2-phenylindole alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)[1][6]Less Polar / Protic SolventsPolar aprotic solvents solvate the cation, leaving a "naked" and highly reactive nitrogen anion.
Base Strong, non-nucleophilic base (e.g., NaH, KH)[1][3]Weaker base or acidic conditionsEnsures complete formation of the indolide anion, which is key for N-alkylation. Acidic conditions (e.g., Friedel-Crafts) exclusively promote C-alkylation.
Temperature Higher Temperature (e.g., 80-100 °C)[3][5]Lower TemperatureN-alkylation is often the thermodynamically favored pathway, which is promoted by higher thermal energy.
Counter-ion Small, hard cations (e.g., Li+, Na+)Large, soft cations (e.g., K+, Cs+)Smaller cations associate more tightly with the nitrogen, directing the reaction there. This is part of the "ion pair" effect.
Catalysis CuH with specific phosphine ligands (e.g., DTBM-SEGPHOS)[3][7]Lewis Acids (e.g., BF₃·OEt₂)[8] or specific CuH ligands (e.g., Ph-BPE)[7]Modern catalytic systems offer precise control by tuning the electronic and steric environment at the reactive center.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 2-Phenylindole

This protocol is based on classical conditions that strongly favor N-alkylation.[1][4][9]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenylindole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should change color, indicating anion formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 80 °C) to promote the formation of the N-alkylated product and increase the reaction rate.[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective C3-Alkylation of 2-Phenylindole

This protocol uses a Lewis acid catalyst, which promotes electrophilic substitution at the electron-rich C-3 position.[8]

  • Preparation: To a round-bottom flask, add 2-phenylindole (1.0 eq.) and the alkylating agent (an electrophile like a maleimide or activated alkene, 1.0 eq.).

  • Dissolution: Add a suitable solvent such as ethyl acetate.

  • Catalysis: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for the required time (typically 2-8 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the solution to quench the catalyst.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (2-3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visual Guides & Workflows

The following diagrams illustrate the core concepts and troubleshooting logic for 2-phenylindole alkylation.

G Indole 2-Phenylindole Base + Base (e.g., NaH) - H₂ Indole->Base Anion Ambident Indolide Anion Base->Anion Electrophile_N + Electrophile (R-X) Anion->Electrophile_N Attack at N-1 Electrophile_C + Electrophile (R-X) Anion->Electrophile_C Attack at C-3 N_Product N-Alkylated Product (Thermodynamic) Electrophile_N->N_Product C_Product C3-Alkylated Product (Kinetic) Electrophile_C->C_Product

Caption: Competing N- vs. C-alkylation pathways via the ambident indolide anion.

G Start Problem: Poor N/C Selectivity Result What is the major product? Start->Result C_Major Mostly C3-Alkylation Result->C_Major  C3 N_Major Mostly N-Alkylation (but mixture remains) Result->N_Major  N No_Rxn Low Yield / No Reaction Result->No_Rxn  Low Yield Action_C1 Action 1: Switch solvent to anhydrous DMF. C_Major->Action_C1 Action_N1 Action: Try slightly lower temperature to disfavor C3-pathway. N_Major->Action_N1 Action_Yield1 Action 1: Check dryness of solvent and reagents. No_Rxn->Action_Yield1 Action_C2 Action 2: Increase reaction temperature (e.g., 80 °C). Action_C1->Action_C2 Action_C3 Action 3: Ensure >1.1 eq. of strong base (NaH). Action_C2->Action_C3 Action_Yield2 Action 2: Check purity/reactivity of alkylating agent. Action_Yield1->Action_Yield2

Caption: Troubleshooting workflow for poor regioselectivity in indole alkylation.

G Outcome N- vs. C-Alkylation Selectivity N_Alk Favors N-Alkylation Outcome->N_Alk  High Polarity (DMF)  Strong Base (NaH)  High Temperature  Small Cation (Na⁺) C_Alk Favors C3-Alkylation Outcome->C_Alk  Low Polarity  Weak/No Base  Low Temperature  Large Cation (K⁺)   Solvent Solvent (Polarity) Solvent->Outcome Base Base (Strength) Base->Outcome Temp Temperature Temp->Outcome Cation Counter-ion (from Base) Cation->Outcome

References

stability issues of 6-bromo-2-phenyl-1H-indole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromo-2-phenyl-1H-indole in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC) even under seemingly normal laboratory conditions. What are the potential causes and how can I mitigate this?

  • Answer: Indole derivatives, including this compound, are susceptible to degradation through several pathways. The primary culprits are often oxidation, exposure to light, and inappropriate pH levels.

    • Oxidation: The indole ring is electron-rich and can be easily oxidized, especially when exposed to air (oxygen). This can lead to the formation of various oxidized species, including oxindoles and isatins. The presence of the phenyl group at the C2 position may influence the rate and products of oxidation.

      • Solution:

        • Prepare solutions fresh whenever possible.

        • If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

        • Avoid the presence of oxidizing agents in your solution.

    • Photodegradation: Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light, especially UV radiation.[1] Exposure to light can lead to the formation of radical species and subsequent degradation.

      • Solution:

        • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

        • Minimize exposure to ambient light during experimental procedures.

    • pH-Induced Degradation: The stability of the indole ring can be influenced by the pH of the solution. While indoles are generally more stable in neutral conditions, strongly acidic or basic conditions can promote degradation.

      • Solution:

        • Maintain the pH of your solution within a neutral range (pH 6-8) if compatible with your experimental requirements.

        • If acidic or basic conditions are necessary, consider the potential for increased degradation and perform experiments in a timely manner.

Issue 2: Inconsistent or Non-Reproducible Analytical Results (HPLC)

  • Question: I am observing inconsistent peak areas, retention time shifts, or poor peak shapes (tailing, fronting) when analyzing this compound by HPLC. What could be causing these issues?

  • Answer: Inconsistent HPLC results can stem from a variety of factors related to the analyte's stability, the chromatographic conditions, or the system itself.

    • Analyte Instability in Diluent: The compound may be degrading in the sample vial while waiting for injection.

      • Solution:

        • Ensure the diluent used for sample preparation is compatible with the compound and does not promote degradation. A mixture of the mobile phase is often a good choice.

        • Analyze samples as quickly as possible after preparation. If a delay is unavoidable, store the samples in a cooled autosampler and protect them from light.

    • Poor Peak Shape (Tailing): Peak tailing for indole-containing compounds is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

      • Solution:

        • Use a high-quality, end-capped C18 column.

        • Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.

        • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. However, be aware that TEA can affect mass spectrometry performance if used.

    • Retention Time Shifts: Drifting retention times can be caused by changes in mobile phase composition, column temperature, or column equilibration.

      • Solution:

        • Ensure the mobile phase is well-mixed and degassed.

        • Use a column oven to maintain a constant temperature.

        • Equilibrate the column with the initial mobile phase conditions for a sufficient time before starting a sequence of injections.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.

Q2: In which solvents is this compound soluble and which are recommended for preparing stock solutions?

A2: this compound is generally soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For analytical purposes, it is best to use a solvent that is compatible with the subsequent analysis (e.g., methanol or acetonitrile for HPLC). For biological assays, DMSO is a common choice, but the final concentration should be kept low to avoid solvent-induced effects.

Q3: What are the likely degradation products of this compound?

A3: Based on the known degradation pathways of indole derivatives, the most probable degradation products of this compound are formed through oxidation.[2] This can lead to the formation of the corresponding 2-oxindole and isatin derivatives. Photodegradation may lead to debromination or other complex reactions.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution can be monitored using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing the solution over time, you can quantify the decrease in the parent compound and the formation of any degradation products.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide a framework for expected stability trends based on the general chemistry of indole derivatives and halogenated aromatic compounds. Researchers are encouraged to perform their own stability studies to generate specific data for their experimental conditions.

Table 1: Qualitative Stability of this compound in Solution under Various Stress Conditions

Stress ConditionSolvent SystemExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl in 50:50 Acetonitrile/WaterModerately Stable to LabileHydrolytic products (unlikely to be the primary pathway), potential for acid-catalyzed polymerization.
Base Hydrolysis 0.1 M NaOH in 50:50 Acetonitrile/WaterModerately Stable to LabilePotential for hydrolysis of the indole ring under harsh conditions.
Oxidation 3% H₂O₂ in AcetonitrileLabile6-bromo-2-phenyl-1H-indol-2(3H)-one (oxindole), this compound-2,3-dione (isatin), and other oxidized species.[2]
Thermal Degradation Solid state, 60°CGenerally StableMinimal degradation expected at this temperature for the solid.
Photodegradation Acetonitrile solution, exposed to UV lightLabileDebrominated species, photolyzed products.[1]

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Note: The following data is hypothetical and serves as an example of how to present results from a forced degradation study. Actual results will vary based on experimental conditions.

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl, 60°C24~5%1
0.1 M NaOH, 60°C24~8%2
3% H₂O₂, RT8~25%3
60°C (solid)48<1%0
UV Light (solution)12~15%2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 8 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in acetonitrile, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound in acetonitrile at a concentration of 100 µg/mL.

    • Expose the solution to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 50% B to 95% B over 20 minutes. This can be optimized based on the separation of the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, a starting point could be 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (Solution, UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway A This compound B Oxidation (e.g., H2O2) A->B C Photodegradation (UV Light) A->C D 6-bromo-2-phenyl-1H-indol-2(3H)-one (Oxindole derivative) B->D F Debrominated & other photoproducts C->F E This compound-2,3-dione (Isatin derivative) D->E Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purifying 6-Bromo-2-Phenyl-1H-Indole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-bromo-2-phenyl-1H-indole. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a common starting point is a mixed solvent system. A combination of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent such as hexane or heptane often yields good results. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample, as purity can affect solubility.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.

  • Consider using a different solvent system.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Q4: The purity of my recrystallized this compound has not improved significantly. Why might this be?

A4: If the purity has not improved, it could be due to a few factors:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities as well as the compound, or the impurities may have very similar solubility profiles. A different solvent system should be explored.

  • Incomplete Dissolution: If the initial crude material was not fully dissolved at the higher temperature, impurities could have been trapped within the undissolved solid.

  • Occlusion: If cooling is too rapid, impurities can become trapped within the crystal lattice. Slower cooling rates generally result in purer crystals.

  • Inadequate Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Q5: How can I maximize the yield of my recrystallization?

A5: Maximizing yield involves a balance between purity and recovery. To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Allow the solution to cool slowly and for a sufficient amount of time to ensure complete crystallization.

  • After the initial filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

  • Ensure that the crystals are properly dried to remove any residual solvent, which would add to the final weight.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.- Add more solvent and reheat until the oil dissolves, then cool slowly.- Use a different solvent system.- Consider a preliminary purification step like column chromatography if the material is very impure.
No Crystal Formation - Solution is too dilute.- Nucleation is inhibited.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Poor Recovery/Low Yield - Too much solvent was used.- Incomplete crystallization.- Crystals are too soluble in the wash solvent.- Use the minimum amount of hot solvent for dissolution.- Allow for a longer cooling period at a lower temperature.- Wash the collected crystals with ice-cold solvent.
Low Purity of Final Product - Inappropriate solvent choice.- Rapid cooling trapping impurities.- Inadequate washing of crystals.- Perform a new solvent screen.- Ensure slow cooling of the solution.- Wash the crystals thoroughly with a small amount of cold solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes should be optimized based on a preliminary solvent screen.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser should be attached to the flask to prevent solvent loss.

  • Achieve Saturation: Continue to add small portions of the hot primary solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid. Then add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_product Final Product start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization cluster_outcomes cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals cluster_analysis Analysis cluster_final start Recrystallization Attempted oiling_out Compound Oils Out start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem good_crystals Crystals Form start->good_crystals Success reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent_oil Change Solvent System oiling_out->change_solvent_oil scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate analyze_purity Analyze Purity & Yield good_crystals->analyze_purity final_product Pure Product analyze_purity->final_product Purity Goal Met optimization Further Optimization analyze_purity->optimization Purity Goal Not Met optimization->start Retry

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 6-Bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-bromo-2-phenyl-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis method for this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed condensation of 4-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the final indole product.[1][4][5]

Q2: What are the critical process parameters to control during the Fischer indole synthesis of this compound?

The Fischer indole synthesis is sensitive to several parameters that can influence reaction yield and impurity profile. Key parameters to control include:

  • Temperature: The reaction typically requires elevated temperatures to drive the cyclization step.[6] However, excessive heat can lead to degradation and the formation of tar-like byproducts.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are crucial.[1][2] The acidity of the medium affects the rate of both the desired reaction and potential side reactions.

  • Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times at high temperatures can increase the formation of degradation impurities.

  • Solvent: The choice of solvent can impact solubility of reactants and intermediates, as well as the reaction temperature.

Q3: What are the common impurities observed in the synthesis of this compound?

Based on the Fischer indole synthesis mechanism and related literature on indole synthesis, the following are potential impurities:

  • Unreacted Starting Materials: Residual 4-bromophenylhydrazine and acetophenone.

  • Incomplete Reaction Intermediates: The corresponding phenylhydrazone of acetophenone.

  • Isomeric Byproducts: While acetophenone is a symmetrical ketone, under certain conditions, side reactions can lead to isomeric indole structures, although this is less common. With unsymmetrical ketones, the formation of two regioisomeric indoles is a known challenge.[2]

  • Degradation Products: Harsh acidic conditions and high temperatures can lead to the formation of various degradation products, which may be colored and tarry in nature.

  • Dehalogenated Impurity: Potential for the formation of 2-phenyl-1H-indole due to hydrodebromination under certain catalytic or reductive conditions.

Q4: What analytical methods are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of the main compound and detecting non-volatile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as residual solvents or low molecular weight starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the impurity itself.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action
Incomplete hydrazone formation Ensure equimolar or a slight excess of acetophenone to 4-bromophenylhydrazine. Monitor the formation of the hydrazone intermediate by TLC or HPLC before proceeding with the cyclization step.
Suboptimal acid catalyst concentration Titrate the concentration of the acid catalyst. Too little acid may result in an incomplete reaction, while too much can lead to degradation.
Insufficient reaction temperature or time Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the reaction is allowed to proceed to completion.
Poor solubility of reactants Experiment with different co-solvents to improve the solubility of the starting materials and intermediates.
Issue 2: High Levels of Tarry Byproducts
Potential Cause Troubleshooting Action
Excessively high reaction temperature Lower the reaction temperature and extend the reaction time if necessary. A temperature optimization study is recommended.
Acid catalyst is too harsh Consider using a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids like sulfuric acid.
Prolonged exposure to acidic conditions Quench the reaction as soon as it reaches completion to avoid prolonged exposure of the product to the acidic medium.
Issue 3: Difficulty in Removing a Specific Impurity
Potential Cause Troubleshooting Action
Co-elution with the product in chromatography Optimize the chromatographic method: - Mobile Phase: Modify the gradient slope, change the organic modifier (e.g., methanol instead of acetonitrile), or adjust the pH of the aqueous phase. - Stationary Phase: If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) column to alter selectivity.
Impurity has similar solubility to the product Recrystallization: - Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

Experimental Protocols

Illustrative Large-Scale Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • 4-bromophenylhydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Water

  • Ethanol

Procedure:

  • Hydrazone Formation (Optional Isolation): In a suitable reactor, a mixture of 4-bromophenylhydrazine hydrochloride and a base (e.g., sodium acetate) in a solvent like ethanol is prepared. Acetophenone is added, and the mixture is stirred at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC or HPLC). The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization: The crude or isolated hydrazone is added portion-wise to pre-heated polyphosphoric acid at a controlled temperature (e.g., 80-100 °C) with vigorous stirring. The reaction is exothermic and should be controlled. The reaction mixture is heated for a specified time until completion (monitored by TLC or HPLC).

  • Work-up: The hot reaction mixture is carefully poured onto a mixture of ice and water with stirring. The acidic solution is then neutralized with a saturated sodium bicarbonate solution until the pH is neutral to basic.

  • Extraction: The aqueous slurry is extracted with a suitable organic solvent, such as toluene or ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization
  • The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (4-bromophenylhydrazine, Acetophenone) hydrazone Hydrazone Formation start->hydrazone cyclization Cyclization (Acid Catalyst, Heat) hydrazone->cyclization workup Work-up & Extraction cyclization->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography pure Pure this compound recrystallization->pure chromatography->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship for troubleshooting synthesis and purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole nitrogen functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when functionalizing the indole nitrogen?

A1: The primary challenges in indole N-functionalization include achieving high regioselectivity (N- vs. C3-functionalization), obtaining high yields, and dealing with difficult or sterically hindered substrates.[1][2][3] Side reactions, such as C-alkylation or C-arylation, are common due to the inherent nucleophilicity of the C3 position of the indole ring.[3][4] Additionally, the relatively low nucleophilicity of the indole nitrogen can make reactions sluggish, requiring carefully optimized conditions.[5]

Q2: How do I choose the appropriate base for my N-alkylation reaction?

A2: The choice of base is critical for successful N-alkylation. A strong base is typically required to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1] Sodium hydride (NaH) is a commonly used strong base for this purpose.[1] For substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) can be employed, often in combination with a catalyst.[5] The stoichiometry of the base is also important; using an insufficient amount can lead to incomplete deprotonation and low yields.[1]

Q3: What is the role of the solvent in controlling the regioselectivity of indole functionalization?

A3: The solvent plays a significant role in determining the outcome of the reaction, particularly the N- versus C-functionalization selectivity. Polar aprotic solvents like DMF and THF are commonly used for N-alkylation as they effectively solvate the indolate anion.[1][2] In some cases, a mixture of solvents, such as THF/DMF, can be optimized to favor N-alkylation.[1] For certain catalytic systems, the choice of solvent can be even more critical. For instance, in palladium-catalyzed arylations, toluene has been found to be an optimal solvent.[6]

Q4: When should I consider using a protecting group for the indole nitrogen?

A4: Protecting groups are employed to prevent unwanted side reactions at the nitrogen atom or to direct functionalization to other positions on the indole ring.[7][8] For instance, if you want to perform a reaction at the C2 or C3 position without interference from the N-H proton, an N-protecting group is essential. Some protecting groups can also be used to enhance the acidity of the N-H bond, thereby facilitating N-functionalization under milder conditions.[1] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation/N-Arylation

Possible Causes & Solutions

  • Incomplete Deprotonation: The indole N-H may not be fully deprotonated, leading to a low concentration of the reactive indolate anion.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH) and the correct stoichiometry (typically 1.1-1.5 equivalents).[1] Consider increasing the reaction temperature or switching to a stronger base if necessary.[1]

  • Poor Reagent Quality: The purity of the indole, alkylating/arylating agent, and solvent is crucial.

    • Solution: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous, as water can quench the base and the indolate anion.[1]

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached completion or degradation may be occurring.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] Some reactions require heating to proceed efficiently, while others may be sensitive to high temperatures.[1][2]

  • Steric Hindrance: Bulky substituents on either the indole or the electrophile can significantly slow down the reaction rate.[1]

    • Solution: Consider using a more reactive alkylating/arylating agent or explore catalytic methods that are more tolerant of sterically demanding substrates.[1]

  • Catalyst Inactivity (for catalytic reactions): The catalyst may be poisoned or may not be the optimal choice for the specific transformation.

    • Solution: For Buchwald-Hartwig aminations, the choice of ligand is critical.[6][9] Screen different ligands and ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation. For copper-catalyzed reactions, the ligand and copper source can significantly impact the outcome.[10]

Issue 2: Poor Regioselectivity (Predominant C3-Functionalization)

Possible Causes & Solutions

  • Inherent Reactivity of the C3 Position: The C3 position of indole is electronically more nucleophilic than the nitrogen, often leading to competitive C3-alkylation/arylation.[3]

    • Solution 1: Block the C3 Position: If the C3 position is already substituted, functionalization is directed to the nitrogen atom.[1]

    • Solution 2: Modify Reaction Conditions: The choice of base and solvent can influence regioselectivity. For instance, using a strong base in a polar aprotic solvent generally favors N-alkylation.[1]

    • Solution 3: Catalyst Control: In some catalytic systems, the ligand can be used to control the regioselectivity. For example, in copper-hydride catalyzed alkylations, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[3]

    • Solution 4: Temperature Optimization: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Indoles

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideNaH (1.2)DMFRT295[1]
2Methyl iodideNaH (1.1)THF0 to RT198[1]
3Benzyl alcoholK₂CO₃ (1.0)TFE1101299[5]
4N-tosylhydrazoneKOH (2.5)Dioxane1001285[11]
5Dimethyl carbonateDABCO (0.1)Neat905100[12]

This table provides a summary of various reported conditions. Optimal conditions will vary depending on the specific indole substrate and alkylating agent.

Table 2: Overview of Catalytic Systems for N-Arylation of Indoles

EntryArylating AgentCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃P(t-Bu)₃NaOt-BuToluene8098[6]
24-IodobenzonitrileCuI1,10-PhenanthrolineK₃PO₄Toluene11095[10]
3Phenylboronic acidCu(OAc)₂NonePyridineDCMRT80[13]
44-BromobenzonitrilePd(OAc)₂tBuXphosK₂CO₃t-BuOH10092[13]

This table showcases different catalytic systems for N-arylation. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate (1.0 eq.).

  • Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk tube, add the indole (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation reagent_purity Reagent Purity Issue? incomplete_deprotonation->reagent_purity No solution1 Increase base strength/ equivalents or temperature incomplete_deprotonation->solution1 Yes reaction_conditions Suboptimal Conditions? reagent_purity->reaction_conditions No solution2 Use high-purity/ anhydrous reagents reagent_purity->solution2 Yes steric_hindrance Steric Hindrance? reaction_conditions->steric_hindrance No solution3 Optimize temperature and reaction time (monitor) reaction_conditions->solution3 Yes catalyst_issue Catalyst Inactive? steric_hindrance->catalyst_issue No solution4 Use more reactive electrophile or catalyst steric_hindrance->solution4 Yes solution5 Screen ligands/ catalysts, ensure inert atm. catalyst_issue->solution5 Yes Troubleshooting_Regioselectivity start Poor Regioselectivity (C3-Functionalization) cause1 Inherent C3 Nucleophilicity start->cause1 solution1 Block C3 Position cause1->solution1 Strategy 1 solution2 Modify Reaction Conditions (Base, Solvent) cause1->solution2 Strategy 2 solution3 Catalyst/Ligand Control cause1->solution3 Strategy 3 solution4 Optimize Temperature cause1->solution4 Strategy 4

References

Validation & Comparative

NMR and mass spectrometry analysis of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 6-bromo-2-phenyl-1H-indole

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization relies heavily on modern analytical techniques such as NMR and mass spectrometry. The position of the bromine substituent on the indole ring significantly influences the spectral properties of the molecule. This guide will highlight these differences by comparing the available data for the 6-bromo and 5-bromo isomers.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. These properties are crucial for interpreting the mass spectrometry data.

PropertyThis compound5-bromo-2-phenyl-1H-indole
Molecular Formula C₁₄H₁₀BrN[1][2]C₁₄H₁₀BrN
Molecular Weight 272.14 g/mol [1][2]272.14 g/mol
Monoisotopic Mass 270.9997 g/mol 270.9997 g/mol

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Below is a comparison of the reported ¹H NMR data for 5-bromo-2-phenyl-1H-indole and the expected signals for this compound based on general principles and data from related compounds.

Proton5-bromo-2-phenyl-1H-indole (DMSO-d₆, 400 MHz)[3]This compound (Predicted)
NH 11.78 (s, 1H)~11.5-12.0 (br s, 1H)
Phenyl-H 7.85 (d, J = 8.0 Hz, 2H), 7.47 (t, J = 8.0 Hz, 2H), 7.36 (t, J = 7.6 Hz, 1H)~7.3-7.9 (m, 5H)
Indole-H3 6.88 (s, 1H)~6.8-7.0 (d, 1H)
Indole-H4 7.36 (d, J = 8.8 Hz, 1H)~7.5-7.7 (d, 1H)
Indole-H6 7.20 (dd, J = 8.8, 2.0 Hz, 1H)-
Indole-H7 7.71 (d, J = 2.0 Hz, 1H)~7.6-7.8 (d, 1H)
Indole-H5 -~7.1-7.3 (dd, 1H)

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

¹³C NMR Data

While specific experimental ¹³C NMR data for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the known effects of substituents on the indole ring. The presence of the electron-withdrawing bromine atom will cause a downfield shift for the carbon atom to which it is attached (C-6) and will also influence the chemical shifts of the other carbon atoms in the vicinity.

Carbon5-bromo-2-phenyl-1H-indole (Predicted)This compound (Predicted)
C-2 ~138-142~138-142
C-3 ~100-104~100-104
C-3a ~128-132~128-132
C-4 ~122-126~120-124
C-5 ~114-118 (with Br)~123-127
C-6 ~124-128~115-119 (with Br)
C-7 ~112-116~112-116
C-7a ~135-139~135-139
Phenyl C ~125-135~125-135

Mass Spectrometry Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For bromo-containing compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks separated by 2 m/z units and of nearly equal intensity.

IonThis compound (Expected m/z)5-bromo-2-phenyl-1H-indole (Expected m/z)
[M]⁺ 271/273271/273
[M-Br]⁺ 192192
[M-H]⁺ 270/272270/272

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and MS data are crucial for reproducibility and comparison. The following are general procedures adapted from the literature for the analysis of substituted indoles.[4][5][6]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds with proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of substituted indoles.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Chemical Synthesis of Bromo-2-phenyl-indole Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI or APCI) Purification->MS Structure Structure Elucidation & Isomer Comparison NMR->Structure MS->Structure

Caption: Workflow for the synthesis and analysis of bromo-2-phenyl-indoles.

Conclusion

References

A Comparative Guide to 6-Bromo-2-Phenyl-1H-Indole Derivatives: Crystallography, Biological Activity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-bromo-2-phenyl-1H-indole derivatives and related bromo-indole compounds, focusing on their X-ray crystal structures and biological activities. The data presented is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Data Presentation: Crystallographic and Biological Activity Data

The following tables summarize key crystallographic parameters and in vitro biological activity data for a selection of bromo-indole derivatives. Due to the limited availability of comprehensive studies on a single, homologous series of this compound derivatives, data from closely related compounds are included to provide a broader context for structure-activity relationship (SAR) analysis.

Table 1: Crystallographic Data of Selected Bromo-Indole Derivatives

Compound/DerivativeCrystal SystemSpace GroupKey Torsional Angles/Dihedral AnglesIntermolecular InteractionsReference
6-bromo-1H-indole-2,3-dione hemihydrate OrthorhombicPbcnPlanar molecule with a mean deviation of 0.028 ÅN–H⋯O and O–H⋯O hydrogen bonds, Br⋯O contacts[IUCrData (2016), 1, x152434]
2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole MonoclinicP2₁/cIndole-Phenylsulfonyl Dihedral: 87.68 (8)°Slipped π–π interactions, C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds[IUCrData (2024), 10, x240398]
1-(2-phenyl-1H-indol-3-yl)ethanone MonoclinicP2₁/cIndole-Phenyl Dihedral: ~65°N-H⋯O hydrogen bonds forming C(6) chains, C-H⋯π interactions[Acta Crystallogr E (2016), 72, 363-369]

Table 2: Comparative Anticancer Activity of Bromo-Indole and Related Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Alternative Compound (if applicable)Alternative IC₅₀ (µM)Reference
2,2-bis(6-bromo-3-indolyl)ethylamine U937 (Human leukemia)Not specified, induces apoptosisDoxorubicinNot specified[ResearchGate Request]
Indole-sulfonamide derivative 30 HepG2 (Liver carcinoma)7.37Etoposide>30[PMC8774353]
6-cyano-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) MDA-MB-231 (Breast cancer)1.61Combretastatin A-4Not specified[MDPI]
3-methyl-2-phenyl-1H-indole derivative 31b A2780 (Ovarian cancer)2.0--[PMC8619623]

Table 3: Comparative Antimicrobial Activity of Bromo-Indole Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Alternative CompoundAlternative MIC (µg/mL)Reference
6-bromoindolglyoxylamide-spermine conjugate (3) Staphylococcus aureusNot specified, potent activity--[PubMed]
6-bromoindolglyoxylamide-spermine conjugate (3) Pseudomonas aeruginosaAntibiotic enhancer--[PubMed]
Bromo-substituted 2-phenyl-1H-indole (IIIa) Enterobacter sp.>100AmpicillinNot specified[Indian J Pharm Sci (2018), 742]
6-Bromo-2-(p-fluorophenyl)-1H-imidazo[4,5-b]pyridine Staphylococcus aureus100 (concentration tested)ChloramphenicolNot specified[ResearchGate]

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for assessing the anticancer activity of indole derivatives and a simplified representation of a signaling pathway often targeted by such compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, X-ray Crystallography) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) characterization->cytotoxicity mechanism Mechanism of Action (Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanism target_validation Molecular Target Validation (Western Blot) mechanism->target_validation xenograft Xenograft Mouse Model target_validation->xenograft efficacy Efficacy & Toxicity Assessment xenograft->efficacy conclusion Lead Compound Identification efficacy->conclusion signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indole 6-Bromo-2-Phenyl- 1H-Indole Derivative Indole->Akt Inhibition

A Comparative Analysis of the Biological Activities of 5-Bromo- and 6-Bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological profiles of 5-bromo-2-phenyl-1H-indole and 6-bromo-2-phenyl-1H-indole reveals distinct activities, primarily in the realms of anticancer and antimicrobial applications. While direct comparative studies on these specific isomeric compounds are limited, analysis of their derivatives provides valuable insights into how the position of the bromine atom on the indole ring influences their therapeutic potential.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom can significantly modulate the biological properties of the resulting molecule. The placement of this halogen at either the 5- or 6-position of the 2-phenyl-1H-indole core results in isomers with potentially different steric and electronic characteristics, which in turn can affect their interaction with biological targets.

Anticancer Activity

For instance, various derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activities. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

In contrast, research into 6-bromoindole derivatives has also revealed potent anticancer properties. For example, certain 6-bromoindolglyoxylamide derivatives have been identified as having intrinsic antimicrobial activity and have also been evaluated for their effects on cancer cells.

Antimicrobial Activity

Both 5-bromo and this compound derivatives have demonstrated notable antimicrobial activity against a spectrum of pathogens.

Ten 5-bromoindole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting higher potency than standard drugs like gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[1]

Similarly, a series of 6-bromoindolglyoxylamido derivatives were prepared and evaluated, identifying analogues with enhanced antibacterial activity towards Escherichia coli and moderate to excellent antifungal properties.[2]

Data Presentation: A Comparative Overview

Due to the lack of direct comparative quantitative data for 5-bromo-2-phenyl-1H-indole and this compound, the following table summarizes the reported activities of some of their derivatives to provide an indirect comparison.

Biological Activity5-Bromo-2-phenyl-1H-indole DerivativesThis compound Derivatives
Anticancer Derivatives of 5-bromo-1H-indole-2-carboxylic acid show cytotoxic effects against various cancer cell lines.6-Bromoindolglyoxylamide derivatives have been investigated for anticancer properties.
Antibacterial 5-Bromoindole-2-carboxamides exhibit high activity against Gram-negative bacteria like E. coli and P. aeruginosa.[1]6-Bromoindolglyoxylamido derivatives show enhanced activity against E. coli.[2]
Antifungal -6-Bromoindolglyoxylamido derivatives possess moderate to excellent antifungal properties.[2]

Experimental Protocols

The biological activities of these compounds are typically evaluated using a range of standardized in vitro assays.

Cytotoxicity Assays (e.g., MTT Assay)

The anticancer activity of the indole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC50 values H->I

Workflow of a typical MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate plates under appropriate conditions (e.g., 37°C for 24h) B->C D Visually inspect for turbidity to determine growth C->D E The lowest concentration without visible growth is the MIC D->E Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK MAPK Receptor Tyrosine Kinase->MAPK Akt Akt PI3K->Akt Transcription Factors Transcription Factors Akt->Transcription Factors MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Bromo-indole Derivative Bromo-indole Derivative Bromo-indole Derivative->Receptor Tyrosine Kinase Inhibition Bromo-indole Derivative->PI3K Inhibition

References

structure-activity relationship of halogenated 2-phenylindoles as tubulin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of halogenated 2-phenylindoles as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. By examining the structure-activity relationships (SAR), this document aims to inform the rational design of novel, potent anticancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for the development of anticancer drugs. 2-Phenylindoles have emerged as a promising class of tubulin inhibitors, often binding to the colchicine site on β-tubulin. Halogenation of the 2-phenylindole scaffold has been shown to significantly influence their biological activity. This guide explores the impact of halogen substituents on the tubulin inhibitory and cytotoxic effects of this class of compounds.

Structure-Activity Relationship of Halogenated 2-Phenylindoles

The biological activity of 2-phenylindoles as tubulin inhibitors is significantly influenced by the nature and position of substituents on both the indole ring and the 2-phenyl ring. Halogen atoms, due to their unique electronic and steric properties, play a crucial role in modulating the potency and selectivity of these compounds.

A general observation is that the presence of a halogen atom on the 2-phenyl ring can enhance the antiproliferative activity. For instance, a fluorine atom at the 3'-position of the 2-phenyl ring has been shown to be favorable for potent cytotoxicity. The substitution pattern on the indole core is also critical. Methoxy groups at the 5-position of the indole ring are often associated with increased activity.

The structure-activity relationship (SAR) can be summarized as follows:

  • Indole Core:

    • Substitution at the N1 position is generally well-tolerated.

    • Small substituents, such as a methyl group, at the 3-position can be accommodated.

    • A methoxy group at the 5-position of the indole ring often enhances activity.

  • 2-Phenyl Ring:

    • Halogen substitution on this ring is a key determinant of activity.

    • The position of the halogen is crucial, with substitutions at the 3' and 4' positions being extensively studied.

    • The type of halogen (F, Cl, Br, I) influences the potency, likely due to differences in electronegativity, size, and ability to form halogen bonds with the protein.

  • Other Substituents:

    • The presence of a carbonyl group at the 3-position of the indole, creating a 2-aroylindole, has been shown to be a key feature for potent tubulin inhibition.

Caption: Structure-Activity Relationship of Halogenated 2-Phenylindoles.

Comparative Performance Data

The following table summarizes the in vitro activity of a selection of halogenated 2-phenylindole derivatives. The data includes the half-maximal inhibitory concentration (IC50) for tubulin polymerization and cytotoxicity against various human cancer cell lines.

Compound IDR1 (Indole N1)R5 (Indole C5)2-Phenyl Substituent (X)Tubulin IC50 (µM)Cancer Cell LineCytotoxicity IC50 (nM)Reference
1 HOCH33'-F2.1HeLa20[1]
2 HOCH34'-F2.5HeLa45[1]
3 HH4'-Cl> 10MCF-7> 10000[2]
4 CH3H4'-Cl5.2MCF-78900[2]
5 HCl4'-H2.6MCF-774[2]
6 CH3Cl4'-H4.8MCF-7150[2]
7 HOCH33'-Br, 4',5'-OCH30.67MCF-715[3]
8 HOCH34'-Cl1.8NCI/ADR-RES35[1]

Note: The presented data is a selection from various sources and experimental conditions may vary. Direct comparison should be made with caution. The references point to the source of the data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (optical density) at 340 nm as microtubules are formed. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

    • GTP stock solution (100 mM)

    • Glycerol

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% (v/v) glycerol. Keep the solution on ice.

    • Add 5 µL of the test compound at various concentrations (typically in a 2-fold dilution series) to the wells of a pre-chilled 96-well plate. Include wells with DMSO alone as a negative control and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Initiate the polymerization by adding 95 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to obtain polymerization curves.

    • The IC50 value is determined by plotting the percentage of inhibition (calculated from the Vmax or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic or cytostatic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line(s) of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the distribution of the cell population across the cell cycle phases.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line(s)

    • Complete cell culture medium

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at the desired concentrations for a specified period (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histograms are analyzed using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The halogenation of the 2-phenylindole scaffold is a viable strategy for the development of potent tubulin polymerization inhibitors with significant anticancer activity. The structure-activity relationship studies highlight the importance of the position and nature of the halogen substituent on the 2-phenyl ring, as well as the substitution pattern on the indole core. The experimental protocols provided in this guide offer a standardized approach for the evaluation and comparison of novel halogenated 2-phenylindole derivatives. Further investigation into this chemical space holds the potential for the discovery of new and effective cancer therapeutics.

References

Comparative Analysis of HPLC-UV and UPLC-MS for Purity Determination of 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the purity validation of 6-bromo-2-phenyl-1H-indole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of final drug products. This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for researchers, scientists, and drug development professionals.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound widely used as a building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as impurities can affect the yield, and safety profile of the final active pharmaceutical ingredient (API). HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity. The advent of UPLC-MS has offered even greater speed and specificity. This guide compares a standard HPLC-UV method with a more advanced UPLC-MS approach for the comprehensive purity profiling of this compound.

Experimental Protocols

A detailed methodology for both the HPLC-UV and UPLC-MS analyses is provided below. These protocols are designed to be robust and reproducible for the intended application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely adopted standard for routine quality control of pharmaceutical intermediates.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This advanced method offers higher throughput and mass confirmation of the main peak and any impurities.

  • Instrumentation: A UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: C18 reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10-95% B

    • 3.5-4.5 min: 95% B

    • 4.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000

  • Injection Volume: 2 µL

  • Sample Preparation: 0.1 mg/mL solution of this compound in acetonitrile.

Comparative Data Analysis

The performance of the two methods was evaluated based on key analytical parameters. The data presented below is a representative example of what can be expected when analyzing a sample of this compound with a purity of approximately 98-99%.

Table 1: Comparison of Analytical Performance Parameters

ParameterHPLC-UVUPLC-MS
Retention Time ~15.2 min~2.8 min
Run Time 35 min5 min
Resolution (Main Peak) >2.0>2.5
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Precision (%RSD) < 1.0%< 0.8%
Specificity Based on UV spectrumBased on mass-to-charge ratio

Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflow and a conceptual comparison of the two techniques.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample This compound Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV UPLC_MS UPLC-MS Analysis Filtration->UPLC_MS Data_Acquisition_UV UV Data Acquisition HPLC_UV->Data_Acquisition_UV Data_Acquisition_MS MS Data Acquisition UPLC_MS->Data_Acquisition_MS Peak_Integration_UV Peak Integration Data_Acquisition_UV->Peak_Integration_UV Peak_Integration_MS Peak Integration & Mass Analysis Data_Acquisition_MS->Peak_Integration_MS Purity_Calc_UV Purity Calculation (% Area) Peak_Integration_UV->Purity_Calc_UV Purity_Calc_MS Purity Calculation & Impurity ID Peak_Integration_MS->Purity_Calc_MS

Caption: Analytical workflow for purity validation.

Method_Comparison cluster_hplcuv HPLC-UV cluster_uplcms UPLC-MS Robust Robust & Widely Available Lower_Cost Lower Instrument Cost Sufficient_QC Sufficient for Routine QC High_Throughput Higher Throughput Higher_Sensitivity Greater Sensitivity (LOD/LOQ) Impurity_ID Impurity Identification Purity_Validation Purity Validation of This compound Purity_Validation->Robust Purity_Validation->High_Throughput

Caption: Comparison of HPLC-UV and UPLC-MS attributes.

Discussion and Comparison with Alternatives

HPLC-UV: This method is a reliable and cost-effective choice for routine quality control and release testing of this compound. Its primary advantages are the robustness of the instrumentation and the simplicity of the methodology. The main limitation is that co-eluting impurities with similar UV spectra may not be detected, and the identity of unknown peaks cannot be determined without further analysis.

UPLC-MS: The UPLC-MS method offers significant advantages in terms of speed and specificity. The drastically reduced run time allows for higher sample throughput, which is beneficial in a drug development setting. The mass detector provides an orthogonal detection method, confirming the identity of the main peak and allowing for the tentative identification of impurities based on their mass-to-charge ratio. This is particularly valuable for process development and troubleshooting. The lower limits of detection and quantification enable a more sensitive analysis of potential impurities.

Alternative Techniques:

  • Gas Chromatography (GC): For volatile impurities, GC can be a complementary technique. However, this compound itself has a high boiling point, making it less suitable for direct GC analysis without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity. However, it is generally less sensitive than HPLC for detecting trace impurities.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure, crystalline substances by analyzing their melting behavior. It is not suitable for routine analysis or for samples with multiple impurities.

Conclusion

For the routine purity assessment of this compound, the HPLC-UV method is adequate and cost-effective. However, for in-depth impurity profiling, method development, and situations requiring higher throughput and sensitivity, the UPLC-MS method is demonstrably superior. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is often beneficial to use UPLC-MS during process development to identify and characterize impurities, followed by the implementation of a validated HPLC-UV method for routine quality control.

A Comparative Analysis of the Fluorescent Properties of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a fundamental component of many biologically active molecules and serves as a versatile fluorophore in various research applications. The substitution pattern on the indole ring profoundly influences its photophysical properties, offering a powerful tool for tuning fluorescence characteristics for specific applications, from probing protein environments to developing novel imaging agents. This guide provides a comparative overview of the fluorescent properties of various substituted indoles, supported by experimental data and detailed methodologies.

Comparative Performance Data

The following table summarizes key fluorescent properties of selected substituted indoles, offering a quantitative comparison of their performance. These properties include the absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_f_). The Stokes shift, the difference in wavelength between the positions of the band maxima of the absorption and emission spectra, is a critical parameter for applications requiring the separation of excitation and emission signals. The quantum yield, which represents the efficiency of the fluorescence process, is crucial for determining the brightness of a fluorophore.

Indole DerivativeSubstituent Positionλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_f_)SolventReference
Indole-~270-285~350~65-800.39-0.42Cyclohexane, Ethanol[1]
5-Hydroxyindole5~30032525~1.0 ns lifetimeCyclohexane[2]
6-Hydroxyindole6~28530419-Cyclohexane[3]
4-Cyanoindole4>300>360>60-Ethanol[4]
4-Formylindole4>300~400 (cyan)>100~0.22Ethanol[4]
4-Nitroindole4~380-450--~0.001Ethanol[4]
2-Phenylindole2---High-[5]
2-Anthracenylindole2-Longest λ_em---[5]
p-Nitrophenyl ethenyl indole3-151-202 (red-shift)Large-n-hexane to DMF[6]

Note: The exact values for λ_abs_, λ_em_, Stokes shift, and quantum yield can be highly dependent on the solvent polarity and other environmental factors.[7][8] The data presented here are for comparative purposes and were extracted from various studies under different conditions.

Key Observations from Comparative Data:
  • Effect of Substituent Position: The position of the substituent on the indole ring has a significant impact on the fluorescent properties. For instance, substitutions on the benzyl ring (positions 4, 5, 6, and 7) can have different effects compared to substitutions on the pyrrole ring (positions 1, 2, and 3).[3][9]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (EWGs) like cyano (-CN), formyl (-CHO), and nitro (-NO₂) at the 4-position tend to cause a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[4] In contrast, electron-donating groups can have varied effects depending on their position.

  • Stokes Shift: Many substituted indoles exhibit a large Stokes shift, which is advantageous in fluorescence microscopy to minimize background noise from scattered excitation light.[4]

  • Quantum Yield: The quantum yield can vary dramatically with substitution. While some derivatives like 4-formylindole have a reasonably high quantum yield, others like 4-nitroindole are essentially non-fluorescent and can act as quenchers.[4]

Experimental Protocols

The characterization of the fluorescent properties of substituted indoles typically involves their synthesis followed by spectroscopic analysis.

General Synthesis of Substituted Indoles

The synthesis of substituted indoles can be achieved through various methods, including the Fischer indole synthesis, Bischler-Möhlau reaction, and modern cross-coupling reactions like the Suzuki-Miyaura coupling.[5][10][11] The choice of method depends on the desired substitution pattern. For example, the Pechmann condensation can be used to synthesize pyranoindoles from hydroxyindoles.[10]

Example: Synthesis of 2-Anthracenylindole via Suzuki-Miyaura Coupling [5]

  • Starting Materials: 2-bromoindole and anthracene-9-boronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

  • Base: A base like sodium carbonate (Na₂CO₃).

  • Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Procedure: The reactants, catalyst, and base are mixed in the solvent and heated under an inert atmosphere (e.g., argon) for several hours.

  • Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified using column chromatography.

Spectroscopic Analysis

1. Sample Preparation:

  • Dissolve the synthesized indole derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, dimethylformamide) to a final concentration of approximately 5 µM.[4]

  • Use a 1.0 cm path length quartz cuvette for all measurements.

2. Absorption Spectroscopy:

  • Record the absorption spectrum using a UV-visible spectrophotometer.

  • Scan a wavelength range that covers the expected absorption of the indole derivatives (e.g., 250-500 nm).

  • The wavelength of maximum absorbance (λ_abs_) is determined from the resulting spectrum.

3. Fluorescence Spectroscopy:

  • Use a spectrofluorometer to measure the fluorescence emission and excitation spectra.

  • Set the excitation and emission slit widths to a narrow value (e.g., 1 nm) to ensure good spectral resolution.[4]

  • To record the emission spectrum, excite the sample at its λ_abs_.

  • To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em_).

4. Quantum Yield Determination:

  • The fluorescence quantum yield (Φ_f_) is typically determined relative to a well-characterized standard with a known quantum yield.

  • A common standard for the UV-visible region is quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54).

  • The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the fluorescent properties of substituted indoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Select Synthesis Route (e.g., Fischer, Suzuki) reactants Reactants & Reagents start->reactants reaction Chemical Reaction reactants->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization pure_compound Pure Substituted Indole characterization->pure_compound sample_prep Sample Preparation (Dissolve in Solvent) pure_compound->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis fluor Fluorescence Spectroscopy sample_prep->fluor data_analysis Data Analysis uv_vis->data_analysis qy Quantum Yield Measurement fluor->qy qy->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis of Substituted Indoles.

This guide provides a foundational understanding of the comparative fluorescent properties of substituted indoles. For more in-depth information, researchers are encouraged to consult the cited literature. The tunability of the indole fluorophore through chemical substitution continues to be a vibrant area of research with significant potential for the development of advanced molecular probes and materials.

References

The Influence of Bromine Substitution on the Biological Efficacy of 2-Phenylindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly in the realm of oncology. The introduction of halogen atoms, such as bromine, can dramatically influence the pharmacological properties of these molecules. This guide provides a comparative analysis of brominated 2-phenylindoles, assessing the impact of the bromine atom's position on their biological activity. The information herein is synthesized from various preclinical studies to offer an objective overview for researchers in drug discovery and development.

Data Presentation: Comparative Cytotoxicity of Brominated 2-Phenylindoles

The following table summarizes the cytotoxic activity (IC50 values) of various 2-phenylindole derivatives with bromine substitutions at different positions. It is important to note that the data is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions, including the specific cancer cell lines tested and the duration of exposure to the compounds.

Compound ID/DescriptionBromine PositionCancer Cell LineIC50 (µM)Reference
2-(4-Bromophenyl)-1H-indole4' (on phenyl ring)Not Specified-[1]
5-Bromo-2-phenyl-1H-indole5 (on indole ring)Not Specified-[2]
6-Bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives6 (on quinazoline ring)MCF-7 (Breast)Various[3]
7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles5 (on indole ring)A549 (Lung), HeLa (Cervical)Various[4]
Bromo-DragonFLY8 (on benzodifuran ring)Not Specified-[2]

Disclaimer: The IC50 values presented are from different research articles and are not the result of a single, direct comparative study. Variations in experimental protocols and conditions should be considered when interpreting this data.

Key Biological Activities and Signaling Pathways

The anticancer effects of brominated 2-phenylindoles are often attributed to their interaction with critical cellular pathways. Two prominent mechanisms of action that have been identified are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Several 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[5][6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. The position and nature of substituents on the 2-phenylindole scaffold, including bromine atoms, can significantly influence the binding affinity to tubulin and, consequently, the antiproliferative activity.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Brominated_2_Phenylindole Brominated 2-Phenylindole Tubulin_Dimers α/β-Tubulin Dimers Brominated_2_Phenylindole->Tubulin_Dimers Binds to Colchicine Site Microtubule_Formation Microtubule Formation Tubulin_Dimers->Microtubule_Formation Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by 2-phenylindoles.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[8][9] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Some 2-phenylindole derivatives have been found to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By blocking NF-κB translocation to the nucleus, these compounds can downregulate the expression of genes involved in inflammation and cell survival, thereby contributing to their anticancer effects.

G cluster_1 NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkBa_Degradation IκBα Degradation IKK_Activation->IkBa_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory & Survival Gene Transcription NFkB_Translocation->Gene_Transcription Brominated_2_Phenylindole Brominated 2-Phenylindole Brominated_2_Phenylindole->IkBa_Degradation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-phenylindoles.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of brominated 2-phenylindoles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the brominated 2-phenylindole is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are added to the wells, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP solution, and a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).

  • Reaction Setup: The assay is typically performed in a 96-well plate. The brominated 2-phenylindole derivative is pre-incubated with tubulin in the polymerization buffer on ice.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C, and the polymerization is initiated by the addition of GTP.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the light scattering caused by microtubule formation, is monitored over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the test compound is compared to a positive control (e.g., colchicine) and a negative control (vehicle). The IC50 value for the inhibition of tubulin polymerization can be calculated.

NF-κB Nuclear Translocation Assay

This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Cells (e.g., HeLa or RAW 264.7 macrophages) are seeded on coverslips or in multi-well plates. The cells are pre-treated with the brominated 2-phenylindole derivative for a specific time.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB translocation.

  • Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and stained with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy and Image Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated or effectively treated cells, the p65 staining is predominantly cytoplasmic. In stimulated, untreated cells, the staining is concentrated in the nucleus. The percentage of cells with nuclear p65 is quantified.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the percentage of cells showing nuclear translocation of p65 compared to the stimulated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated 2-phenylindole derivatives.

G cluster_2 Experimental Workflow Synthesis Synthesis of Brominated 2-Phenylindole Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity_Screening Lead_Identification Identification of Potent Isomers Cytotoxicity_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Tubulin, NF-κB, etc.) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies

Caption: General workflow for the development of 2-phenylindole-based anticancer agents.

References

A Comparative Efficacy Analysis of 6-Bromo-2-Phenyl-1H-Indole Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-2-phenyl-1H-indole scaffold has emerged as a promising framework in the development of novel anticancer agents. Analogs derived from this core structure have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of tubulin polymerization. This guide provides a comparative overview of the efficacy of a series of these analogs, supported by experimental data on their antiproliferative activities and insights into their mechanism of action.

Quantitative Efficacy of this compound Analogs

The antiproliferative activity of a series of this compound analogs was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) for cell growth and tubulin polymerization was determined to compare the efficacy of the different substitutions on the core scaffold. The data presented in Table 1 summarizes the in vitro activity of these compounds.

Table 1: In Vitro Biological Activity of this compound Analogs

Compound IDR (Substitution at N-1)Tubulin Polymerization IC50 (µM)[1]MCF-7 Cell Growth IC50 (µM)[1]
6 3,4,5-trimethoxyphenyl> 100.23
8 4-(methylthio)phenyl1.80.09
11 4-chlorophenyl1.80.04
12 4-fluorophenyl1.80.06
15 4-methylphenyl2.10.09
18 3-chlorophenyl1.90.04
21 3-fluorophenyl1.60.04
26 3,4-dichlorophenyl1.10.02
27 3,5-dichlorophenyl1.00.02
28 3,4-difluorophenyl1.00.02
29 3,5-difluorophenyl1.00.02
30 3-chloro-4-fluorophenyl1.10.02
33 4-chloro-3-fluorophenyl1.00.01
34 2,4-dichlorophenyl1.20.04
35 2,5-dichlorophenyl1.20.03
36 2,4-difluorophenyl1.40.05
37 2,5-difluorophenyl1.30.04
38 2,3-dichlorophenyl1.40.04
40 2,6-dichlorophenyl1.40.04
41 2,6-difluorophenyl1.20.04
42 2-chloro-6-fluorophenyl1.20.04
43 3-fluoro-5-(trifluoromethyl)phenyl2.00.03
44 3-chloro-5-(trifluoromethyl)phenyl1.00.02
45 3,5-bis(trifluoromethyl)phenyl1.00.01

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the target analogs commenced from this compound.[1] A general method involved the N-alkylation or N-arylation of the indole nitrogen. For instance, the synthesis of compound 6 was achieved by reacting this compound with an appropriate reagent to introduce the 3,4,5-trimethoxyphenyl group at the N-1 position.[1]

In Vitro Tubulin Polymerization Assay

The inhibitory effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Bovine brain tubulin was incubated with the test compounds or a control vehicle (DMSO) in a glutamate-based buffer at 37°C. The assembly of microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 values were calculated as the compound concentration that inhibited the extent of tubulin polymerization by 50% after a 60-minute incubation.[1]

Cell Growth Inhibition Assay (MTT Assay)

MCF-7 human breast cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the indole analogs for 48 hours. Following treatment, the cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured, and the IC50 values were calculated as the compound concentration that inhibited cell growth by 50% compared to untreated control cells.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this series of this compound analogs is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1]

Furthermore, select compounds from this class have been shown to repress Hedgehog-dependent cancer by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] This pathway is crucial for embryonic development and is aberrantly activated in several types of cancer.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound reaction N-substitution start->reaction analogs Target Analogs reaction->analogs tubulin_assay Tubulin Polymerization Assay analogs->tubulin_assay Test Compounds cell_assay Cell Viability Assay (MCF-7) analogs->cell_assay Test Compounds cell_cycle Cell Cycle Analysis analogs->cell_cycle apoptosis Apoptosis Assay analogs->apoptosis hedgehog Hedgehog Signaling Assay analogs->hedgehog ic50_tubulin ic50_tubulin tubulin_assay->ic50_tubulin Determine IC50 ic50_cell ic50_cell cell_assay->ic50_cell Determine IC50

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway Indole This compound Analog Tubulin Tubulin Indole->Tubulin Inhibits MitoticSpindle Mitotic Spindle Assembly Indole->MitoticSpindle Disrupts SMO Smoothened (SMO) Indole->SMO Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Hedgehog Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog->PTCH1 PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Promotes

Caption: Dual mechanism of action: tubulin polymerization and Hedgehog signaling inhibition.

References

Spectroscopic Journey: Unveiling the Molecular Evolution from Precursors to 6-Bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the pharmaceutically relevant scaffold, 6-bromo-2-phenyl-1H-indole, with its precursors, 2-phenyl-1H-indole and 6-bromo-1H-indole, reveals distinct electronic and structural transformations. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a clear visualization of the synthetic pathway.

This comparative analysis is crucial for researchers and professionals in drug development and materials science, offering a clear understanding of how the introduction of phenyl and bromo substituents influences the spectroscopic properties of the indole core. The data presented herein serves as a valuable reference for the characterization and quality control of these important chemical entities.

From Precursors to Product: A Synthetic Overview

The synthesis of this compound can be logically envisioned through two primary routes, both of which are illustrated in the workflow diagram below. The first pathway involves the direct bromination of 2-phenyl-1H-indole. The second, a convergent synthesis, involves the reaction of 4-bromoaniline with phenylacetylene. For the purpose of this comparative guide, we will consider both 2-phenyl-1H-indole and 6-bromo-1H-indole as key precursors, allowing for a thorough examination of the spectroscopic impact of each substituent.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Final Product 2-phenyl-1H-indole 2-phenyl-1H-indole Bromination Bromination 2-phenyl-1H-indole->Bromination Direct Bromination 6-bromo-1H-indole 6-bromo-1H-indole This compound This compound 6-bromo-1H-indole->this compound Phenylation (Conceptual) Bromination->this compound

Figure 1. Synthetic workflow illustrating the conceptual pathways to this compound from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Table 1. ¹H and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-phenyl-1H-indole 8.28 (br s, 1H, NH), 7.63 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19-7.12 (m, 3H), 6.82 (d, 1H).[1]Data not explicitly found in the provided search results.
6-bromo-1H-indole 8.05 (br s, 1H, NH), 7.55 (d, 1H), 7.45 (d, 1H), 7.19 (dd, 1H), 7.10 (dd, 1H), 6.45 (m, 1H).136.2, 125.1, 124.8, 122.3, 121.9, 115.2, 113.9, 102.8.
This compound Specific experimental data not found in search results. Predicted shifts would show downfield shifts for protons on the brominated ring compared to 2-phenyl-1H-indole.Specific experimental data not found in search results. Predicted shifts would show the effect of both the phenyl and bromo substituents on the indole core.
5-bromo-2-phenyl-1H-indole 11.78 (s, 1H), 7.85 (d, J = 8.0 Hz, 2H), 7.71 (s, 1H), 7.47 (t, J = 8.0 Hz, 2H), 7.36 (t, J = 7.6 Hz, 2H), 7.20 (d, J = 8.8 Hz, 1H), 6.88 (s, 1H).[2]Data not explicitly found in the provided search results.

Note: The ¹H NMR data for 5-bromo-2-phenyl-1H-indole, a structural isomer, is provided for comparative purposes.[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Table 2. Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-Br Stretch
2-phenyl-1H-indole ~3400-3500~3030-3100~1600, ~1490, ~1450N/A
6-bromo-1H-indole ~3400~3100-3000~1610, ~1460~600-500
This compound Predicted ~3400Predicted ~3100-3000Predicted ~1600, ~1490, ~1450Predicted ~600-500
Mass Spectrometry (MS) Data

Mass spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

Table 3. Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ Peak(s)Key Fragment Ions
2-phenyl-1H-indole C₁₄H₁₁N193.24193165, 139, 96.5
6-bromo-1H-indole C₈H₆BrN196.04195/197116, 89
This compound C₁₄H₁₀BrN272.14271/273Predicted to lose Br, HCN, and fragments of the phenyl ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a proton-decoupled experiment include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method that provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically yields the molecular ion peak with minimal fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak ([M]⁺). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks for bromine-containing ions, separated by 2 m/z units. The fragmentation pattern can be used to deduce structural information.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-phenyl-1H-indole and 6-bromo-1H-indole, provides a clear illustration of the impact of substitution on the electronic and structural properties of the indole scaffold. The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position leads to predictable changes in the NMR chemical shifts, the appearance of a characteristic C-Br stretching vibration in the IR spectrum, and a distinct molecular ion peak and isotopic pattern in the mass spectrum. This guide serves as a foundational resource for the synthesis, characterization, and analysis of this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 6-bromo-2-phenyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-bromo-2-phenyl-1H-indole, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data sheets for structurally similar compounds and general best practices for the disposal of halogenated chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for specific requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for similar compounds, it is likely to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.[5][6][7] Never dispose of this chemical down the drain or in regular trash.

  • Segregation:

    • Keep this compound waste separate from all other waste streams, especially non-halogenated solvents.[5][6][8] Mixing halogenated and non-halogenated waste can significantly increase disposal costs and complexity.[8]

    • Do not mix with incompatible materials such as strong oxidizing agents.[9]

  • Waste Container Selection:

    • Use a designated, compatible, and properly sealed hazardous waste container. The original container is often a good choice for unused product.[8]

    • For solutions or residues, use a container made of a material that will not react with the chemical or any solvents used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[1][10]

    • Keep the container away from heat sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][9][10][11]

    • Follow all institutional and local regulations for waste manifest and transportation.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1][12] For liquid spills, use an inert absorbent material, then collect and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Hazard Summary for Similar Compounds

Since a specific SDS for this compound is not available, the following table summarizes the hazards identified for similar brominated indole compounds. This information should be used as a precautionary guide.

Hazard StatementClassificationSource Compounds
Causes skin irritationSkin Irritant (Category 2)6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol
Causes serious eye irritationEye Irritant (Category 2)6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol, 2-Phenylindole

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal is_contaminated Is the material contaminated? start->is_contaminated pure_solid Unused/Pure Solid is_contaminated->pure_solid No solution_mixture Solution or Mixture is_contaminated->solution_mixture Yes segregate Segregate as Halogenated Waste pure_solid->segregate solution_mixture->segregate container Select Compatible, Labeled Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal Contact EHS for Professional Disposal storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-indole. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.

Core Safety Information

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant glovesNitrile glovesProvides protection against skin contact.
Body Protection Laboratory CoatStandard lab coatPrevents contamination of personal clothing.[5]
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodTo minimize inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle as a solid powder. Avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If weighing, do so in a fume hood or a balance enclosure to contain any airborne particles.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][6]

    • Clean all equipment and the work surface to remove any residual chemical.

Storage Protocol:

  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area.[1][4]

  • Compatibility: Store away from strong oxidizing agents.[4]

Disposal Plan

As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[7][8][9]

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste (e.g., contaminated paper towels, weigh boats, gloves) in a designated, labeled hazardous waste container.

    • The container must be clearly labeled as "Halogenated Organic Solid Waste" and list the chemical name.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[10]

    • Do not mix with non-halogenated waste.[7][10]

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of the waste containers.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare work area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe Ensure safety weigh Weigh compound don_ppe->weigh Proceed to handling transfer Transfer to vessel weigh->transfer dissolve Dissolve in solvent transfer->dissolve clean Clean work area and equipment dissolve->clean After experiment wash Wash hands clean->wash segregate_solid Segregate solid waste wash->segregate_solid Waste management segregate_liquid Segregate liquid waste wash->segregate_liquid dispose Dispose via EHS segregate_solid->dispose segregate_liquid->dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.